Ala-Phe-Pro-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGBDVGAFWEAH-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chromogenic Substrate Ala-Phe-Pro-pNA
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic peptide substrate, L-Alaninamide, L-alanyl-L-phenylalanyl-N-(4-nitrophenyl)-L-prolyl-, scientifically known as Ala-Phe-Pro-pNA. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic tripeptide amide. The sequence consists of L-Alanine, L-Phenylalanine, and L-Proline, with a p-nitroanilide (pNA) group attached to the C-terminal proline via an amide bond. The presence of the p-nitroanilide group allows for the colorimetric detection of enzymatic activity. Upon cleavage of the amide bond by a suitable enzyme, the colorless substrate releases the yellow-colored p-nitroaniline molecule.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| CAS Number | 201732-35-6 | [1][2][3][4] |
| Molecular Formula | C23H27N5O5 | [1][2][3][4] |
| Molecular Weight | 453.5 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder (inferred) | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C or 2-8°C | [1][2] |
Spectral Properties
The utility of this compound as a chromogenic substrate is based on the distinct spectral properties of the intact substrate and its cleavage product, p-nitroaniline.
Intact Substrate (this compound): The intact peptide is expected to exhibit UV absorption maxima characteristic of its aromatic components, namely the phenylalanine and p-nitroanilide groups. Phenylalanine typically absorbs around 257 nm, while the p-nitroanilide group will also contribute to the UV spectrum. The exact λmax for the intact substrate is not widely reported but is expected to be in the UV range, significantly different from the visible absorbance of the released p-nitroaniline.
Cleavage Product (p-nitroaniline): The enzymatic hydrolysis of the amide bond releases p-nitroaniline, which has a distinct yellow color in solution. The concentration of the released p-nitroaniline can be quantified by measuring the absorbance at its maximum wavelength in the visible range.
Table 2: Spectral Properties of p-nitroaniline
| Property | Value | Conditions | Citation |
| Absorbance Maximum (λmax) | 405 nm | Aqueous buffer | [5][6] |
| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | at 405 nm | [5][6] |
Applications in Enzymology
This compound is primarily used as a chromogenic substrate for the detection and quantification of tripeptidyl peptidase activity.[2] Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptides from the N-terminus of proteins and peptides.
The enzymatic reaction can be represented as follows:
Caption: Enzymatic cleavage of this compound.
Experimental Protocols
While a specific, validated protocol for this compound is not widely published, a general procedure for a tripeptidyl peptidase assay using a p-nitroanilide substrate can be adapted. The following is a generalized protocol that should be optimized for the specific enzyme and experimental conditions.
A. Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Purified tripeptidyl peptidase or biological sample containing the enzyme
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
B. Preparation of Reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in the assay buffer immediately before use.
-
Enzyme Solution: Prepare a solution of the enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined experimentally.
C. Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add the components in the following order:
-
Assay buffer
-
Enzyme solution
-
Pre-warm the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the working substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (mol/min) = (ΔA405/min) / (ε × l)
-
Where:
-
ε = 9,960 M⁻¹cm⁻¹ (molar extinction coefficient of p-nitroaniline at 405 nm)
-
l = path length of the sample in cm (typically provided by the microplate manufacturer)
-
-
-
-
Caption: Generalized workflow for a tripeptidyl peptidase assay.
Signaling Pathways and Logical Relationships
This compound is a synthetic molecule designed as a tool for in vitro biochemical assays. There is no evidence to suggest its direct involvement in any known cellular signaling pathways. Its utility lies in its ability to act as a reporter for the activity of specific enzymes, which themselves may be part of larger signaling cascades or cellular processes. The logical relationship is that the measured enzymatic activity, using this substrate, can be an indicator of the state of a biological system or the efficacy of a drug targeting that enzyme.
Caption: Logical relationship of this compound in experimental context.
Conclusion
This compound is a valuable tool for researchers studying tripeptidyl peptidases. Its well-defined chemical structure and the chromogenic nature of its cleavage product allow for straightforward and quantitative measurement of enzyme activity. While some specific physicochemical data require further investigation, the information provided in this guide offers a solid foundation for the utilization of this substrate in a research setting. As with any assay, optimization of the experimental conditions is crucial for obtaining accurate and reproducible results.
References
The Enzymatic Hydrolysis of Ala-Phe-Pro-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA). Designed for researchers, scientists, and drug development professionals, this document details the core mechanisms, experimental protocols, and relevant signaling pathways associated with the enzymatic cleavage of this substrate.
Introduction: The Utility of this compound in Enzymology
This compound is a synthetic peptide derivative widely employed in biochemical assays to characterize the activity of specific proteases. The terminal p-nitroaniline (pNA) group is colorless when part of the peptide chain. However, upon enzymatic hydrolysis of the amide bond between the proline and the pNA moiety, free pNA is released, which imparts a yellow color that can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics and for the screening of enzyme inhibitors.
The primary enzymes that exhibit significant hydrolytic activity towards this compound and its analogs are Tripeptidyl Peptidase II and Prolyl Endopeptidase. While chymotrypsin can also hydrolyze similar substrates, it typically shows higher efficiency with a succinylated version of the peptide.
Enzymatic Mechanisms of Hydrolysis
Tripeptidyl Peptidase II (TPP-II)
Tripeptidyl Peptidase II is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. Its mechanism involves a catalytic triad typical of serine proteases, consisting of serine, histidine, and aspartate residues. The hydrolysis of this compound by TPP-II proceeds through the formation of an acyl-enzyme intermediate.
Prolyl Endopeptidase (PREP)
Prolyl Endopeptidase is a cytosolic serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues. A key feature of PREP's catalytic mechanism is the induced-fit model, where the binding of the substrate induces a significant conformational change in the enzyme, enclosing the active site. This conformational change, a physical step, is believed to be the rate-limiting step in the catalytic cycle, rather than the chemical step of bond cleavage.
Chymotrypsin
Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. While it can hydrolyze substrates like this compound, its activity is significantly enhanced with N-terminally blocked substrates like Succinyl-Ala-Ala-Pro-Phe-pNA.[1] The mechanism follows the classical serine protease pathway involving an acyl-enzyme intermediate.
Quantitative Data: Kinetic Parameters of Enzymatic Hydrolysis
The following tables summarize the kinetic parameters for the hydrolysis of this compound and similar substrates by relevant enzymes. Direct kinetic data for this compound is not always available in the literature; therefore, data for closely related substrates are included for comparative purposes.
Table 1: Kinetic Parameters for Tripeptidyl Peptidase II
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |
| Ala-Ala-Phe-pNA | Murine TPP-II | 130 ± 10 | 1.8 ± 0.04 | 1.4 x 104 | 8.0 | 37 | [2] |
| Ala-Ala-Phe-pNA | Human TPP-II | 150 ± 10 | 2.0 ± 0.04 | 1.3 x 104 | 8.0 | 37 | [2] |
| Ala-Ala-Ala-pNA | Murine TPP-II | 60 ± 10 | 0.21 ± 0.01 | 3.5 x 103 | 8.0 | 37 | [2] |
| Ala-Ala-Ala-pNA | Human TPP-II | 80 ± 10 | 0.25 ± 0.01 | 3.1 x 103 | 8.0 | 37 | [2] |
Table 2: Kinetic Parameters for Prolyl Endopeptidase
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |
| Z-Gly-Pro-pNA | Aeromonas punctata | 0.81 | 505 | 6.23 x 105 | 8.0 | 34 | [3] |
| Suc-Ala-Pro-pNA | Sphingomonas capsulata | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 x 103 | 7.4 (PBS) | 25 | [4] |
| Suc-Ala-Pro-pNA | Myxococcus xanthus | 1.5 ± 0.2 | 2.5 ± 0.2 | 1.7 x 103 | 7.4 (PBS) | 25 | [4] |
Table 3: Kinetic Parameters for Chymotrypsin
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Pancreas | 28 | 21 | 7.5 x 105 | 7.8 | 25 | DelMar et al., 1979 (cited in[1]) |
Experimental Protocols
General Principle
The enzymatic hydrolysis of this compound results in the release of p-nitroaniline (pNA), which can be monitored continuously by measuring the increase in absorbance at or near 410 nm. The initial rate of the reaction is directly proportional to the enzyme concentration.
Materials
-
Enzyme (Tripeptidyl Peptidase II, Prolyl Endopeptidase, or Chymotrypsin)
-
Substrate: this compound (or appropriate variant)
-
Buffer solution (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme.
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
Spectrophotometer capable of reading absorbance at 410 nm.
-
Temperature-controlled cuvette holder or water bath.
Preparation of Reagents
-
Buffer Solution: Prepare a buffer solution at the desired pH and concentration (e.g., 50-100 mM Tris-HCl, pH 7.5-8.0).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay will need to be optimized to ensure a linear rate of product formation over the measurement period.
Assay Procedure
-
Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the appropriate volume of buffer.
-
Add the enzyme solution to the cuvette and incubate for a few minutes to allow it to reach the assay temperature.
-
Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette. The final concentration of the substrate should be varied to determine kinetic parameters (typically ranging from 0.1 to 5 times the Km).
-
Immediately mix the contents of the cuvette and start recording the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis
The rate of pNA formation can be calculated using the Beer-Lambert law:
Rate (M/s) = (ΔA/Δt) / (ε * l)
Where:
-
ΔA/Δt is the change in absorbance per unit time (the slope of the linear portion of the curve).
-
ε is the molar extinction coefficient of p-nitroaniline at 410 nm (typically ~8,800 M⁻¹cm⁻¹ at pH > 7.5).[1]
-
l is the path length of the cuvette (usually 1 cm).
The kinetic parameters, Km and Vmax (and subsequently kcat), can be determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Biological Relevance
The enzymes that hydrolyze this compound are involved in crucial cellular signaling pathways.
Tripeptidyl Peptidase II and ERK Signaling
Tripeptidyl Peptidase II has been shown to influence the extracellular signal-regulated kinase (ERK) signaling pathway.[5][6][7] Inhibition of TPP-II can lead to a decrease in the phosphorylation of ERK1 and ERK2, which are key kinases in a cascade that regulates cell proliferation, differentiation, and survival.[5][6]
Caption: TPP-II's influence on the ERK signaling pathway.
Prolyl Endopeptidase and Neuropeptide Degradation
Prolyl endopeptidase plays a significant role in the metabolism of various neuropeptides and peptide hormones, thereby modulating their biological activity. These peptides are involved in a wide range of physiological processes, including neurotransmission, blood pressure regulation, and inflammation.
Caption: Role of Prolyl Endopeptidase in neuropeptide metabolism.
Conclusion
The enzymatic hydrolysis of this compound serves as a robust and versatile assay for characterizing the activity of key proteases like Tripeptidyl Peptidase II and Prolyl Endopeptidase. Understanding the underlying mechanisms, having access to reliable kinetic data, and employing standardized experimental protocols are crucial for advancing research in areas where these enzymes play a pivotal role, from fundamental enzymology to drug discovery and development. The involvement of these enzymes in critical signaling pathways further underscores the importance of such studies in elucidating disease mechanisms and identifying novel therapeutic targets.
References
- 1. Exploring the active site of tripeptidyl-peptidase II through studies of pH dependence of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripeptidyl Peptidase Specificity of Ala-Phe-Pro-pNA: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the substrate specificity of N-α-L-Alanyl-L-phenylalanyl-L-proline p-nitroanilide (Ala-Phe-Pro-pNA). This synthetic chromogenic substrate is a valuable tool for the characterization of specific exopeptidases, primarily Tripeptidyl Peptidase I. We will explore the enzymatic kinetics, relevant biological pathways, and detailed experimental protocols for its use.
Executive Summary
This compound is a synthetic peptide derivative designed for the specific detection and quantification of tripeptidyl peptidase activity. Upon enzymatic cleavage C-terminal to the proline residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable colorimetric signal. The primary enzyme target for this substrate is Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease. The substrate's sequence—comprising a small neutral residue (Ala), a bulky hydrophobic residue (Phe), and a C-terminal proline—aligns with the known substrate preferences of TPP1, making it a useful reagent for studying lysosomal function and related pathologies.
Primary Enzymatic Target: Tripeptidyl Peptidase I (TPP1)
Tripeptidyl Peptidase I (TPP1), also known as CLN2, is a member of the S53 family of sedolisin serine proteases.[1][2] Its principal function is to sequentially remove tripeptides from the N-terminus of proteins and peptides within the acidic environment of the lysosome.[1][3] This process is a critical step in the complete degradation of proteins into recyclable amino acids.[4]
TPP1 exhibits broad but distinct substrate specificity. The substrate-binding cleft is understood to be composed of six subsites (S3 to S3').[5] Specificity studies have revealed a preference for bulky, hydrophobic amino acid residues at the P1 position (the residue cleaved, which is Pro in this compound) and specific requirements at the P2 (Phe) and P3 (Ala) positions.[5][6] Hydrophilic interactions at the S2 subsite are considered a unique feature of TPP1 among related proteases.[5]
While TPP1 is the primary target, another enzyme, Tripeptidyl Peptidase II (TPP2), also cleaves N-terminal tripeptides. However, TPP2 is a large, cytosolic complex that functions downstream of the proteasome in the ubiquitin-proteasome pathway, playing a role in intracellular amino acid homeostasis.[7][8] The substrate specificity and cellular location differ significantly from TPP1.
Quantitative Analysis of Substrate Specificity
While specific kinetic constants for the this compound substrate are not extensively documented in publicly accessible literature, data from closely related and commonly used fluorogenic or chromogenic substrates for TPP1 provide a strong basis for understanding its specificity. The table below summarizes kinetic data for representative TPP1 substrates, highlighting the enzyme's efficiency.
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference(s) |
| Ala-Arg-Phe-Nph-Arg-Leu | Recombinant Human TPP1 | - | - | 2.94 | [5] |
| Ala-Ala-Phe-AMC | Recombinant Human TPP1 | - | - | 0.0735 (approx.) | [5] |
| Arg-Nle-Nle-AMC | Glycosylated TPP1 | 15.6 | 1.3 | 0.083 | [2] |
| Ala-Ala-Phe-AMC | Glycosylated TPP1 | 111 | 13.9 | 0.125 | [2] |
Nph: p-nitrophenylalanine; AMC: 7-amino-4-methylcoumarin; Nle: Norleucine. The kcat/Km for Ala-Ala-Phe-MCA was reported to be 40-fold lower than for Ala-Arg-PheNph-Arg-Leu.*
The data indicate that TPP1 has a high affinity for substrates containing hydrophobic and aromatic residues. The superior catalytic efficiency with the Ala-Arg-Phe peptide suggests that interactions beyond the P1-P3 positions significantly influence substrate recognition and turnover.[5]
Biological Relevance and Signaling Pathways
TPP1 is integral to lysosomal catabolism. Its function is essential for cellular maintenance and turnover of proteins. A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads to the fatal neurodegenerative lysosomal storage disorder, Classical Late-Infantile Neuronal Ceroid Lipofuscinosis (CLN2 disease).[9][10] In this condition, the inability to properly degrade certain peptides leads to their accumulation within lysosomes, causing cellular damage, progressive neurodegeneration, seizures, and developmental regression.[9]
The pathway diagram below illustrates the central role of TPP1 in the terminal stages of protein degradation within the lysosome.
Experimental Protocols
The following section provides a detailed methodology for a standard colorimetric assay to measure TPP1 activity using this compound.
Reagents and Materials
-
Enzyme Source: Purified TPP1 or cell/tissue lysate.
-
Substrate: this compound.
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, 0.1% Triton X-100, pH 4.0-5.0. (Note: TPP1 activity is optimal at acidic pH).[2]
-
Stop Solution: 1.0 M Sodium Carbonate or 0.2 M Tris-HCl, pH 10.0.
-
Standard: p-nitroaniline (pNA) for generating a standard curve.
-
Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405-410 nm, incubator (37°C).
Standard Curve Preparation
-
Prepare a 1 mM stock solution of pNA in the Assay Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Add 100 µL of Stop Solution to each standard well.
-
Measure absorbance at 405 nm.
-
Plot absorbance vs. pNA concentration (µM) to generate the standard curve.
Enzyme Activity Assay Protocol
-
Substrate Preparation: Prepare a working solution of this compound in Assay Buffer (e.g., 2 mM for a final assay concentration of 1 mM). Protect from light.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
Blank Wells: 100 µL Assay Buffer.
-
Sample Wells: 50 µL Assay Buffer and 50 µL of enzyme sample (lysate or purified enzyme).
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate working solution to all wells (final volume = 150 µL for samples).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate Reaction: Add 50 µL of Stop Solution to all wells. The high pH of the stop solution halts the enzymatic reaction and enhances the color of the liberated pNA.
-
Measurement: Read the absorbance of the plate at 405 nm.
-
Calculation:
-
Subtract the absorbance of the blank from the sample wells.
-
Use the standard curve to convert the corrected absorbance values into the concentration of pNA produced (µM).
-
Calculate the enzyme activity using the formula: Activity (µmol/min/mg) = (µM of pNA produced × Total Assay Volume (L)) / (Incubation Time (min) × mg of protein in the well)
-
The logical flow of this experimental procedure is visualized in the diagram below.
Conclusion
The chromogenic substrate this compound serves as a specific and effective tool for assaying the activity of Tripeptidyl Peptidase I. Its chemical structure is well-suited to the known substrate preferences of this critical lysosomal enzyme. Understanding the kinetics, biological context, and appropriate experimental design for this substrate is paramount for researchers investigating lysosomal biology, neurodegenerative diseases like CLN2, and for the development of potential therapeutic interventions.
References
- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripeptidyl peptidases: enzymes that count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pnas.org [pnas.org]
- 9. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. genecards.org [genecards.org]
The Use of Ala-Phe-Pro-pNA for Determining Tripeptidyl Peptidase I Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), in the enzymatic activity assessment of Tripeptidyl Peptidase I (TPP1). TPP1 is a lysosomal serine protease essential for the degradation of oligopeptides. A deficiency in TPP1 activity leads to the neurodegenerative lysosomal storage disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). Accurate measurement of TPP1 activity is therefore critical for disease diagnosis, monitoring, and the development of therapeutic interventions.
Introduction to Tripeptidyl Peptidase I (TPP1)
Tripeptidyl-peptidase 1 is a crucial enzyme that sequentially cleaves tripeptides from the N-terminus of proteins within the acidic environment of the lysosome.[1] It is synthesized as an inactive proenzyme that undergoes autocatalytic activation at a low pH.[1][2] Mutations in the TPP1 gene can lead to a significant reduction or complete loss of its enzymatic function, resulting in the accumulation of autofluorescent lipopigments in neurons and other cells, a hallmark of CLN2 disease.[3]
This compound: A Chromogenic Substrate for TPP1
This compound is a synthetic tripeptide linked to a p-nitroanilide (pNA) chromophore.[4][5][6] When cleaved by an active TPP1 enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at or near 410 nm, is directly proportional to the TPP1 activity in the sample.[7] While fluorogenic substrates such as Ala-Ala-Phe-AMC are more commonly cited in recent literature for their higher sensitivity, chromogenic substrates like this compound offer a straightforward and accessible method for determining TPP1 activity.
Quantitative Data on TPP1 Substrates
The following table summarizes kinetic parameters for various substrates of human Tripeptidyl Peptidase I, providing a comparative view of the enzyme's substrate specificity.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Ala-Ala-Phe-AMC | 80 - 150 | 10 - 25 | (0.67 - 3.1) x 105 | Widely used fluorogenic substrate. Kinetic values can vary based on assay conditions and enzyme source. |
| Arg-Nle-Nle-AMC | 40 - 70 | 20 - 40 | (2.8 - 10) x 105 | A more specific fluorogenic substrate developed through library screening. |
| This compound | Data not readily available in literature for human TPP1. | Data not readily available in literature for human TPP1. | Data not readily available in literature for human TPP1. | A chromogenic substrate for tripeptidyl peptidases.[4][5][6] |
Note: The kinetic parameters for this compound with human TPP1 are not extensively documented in publicly available literature. The values for fluorogenic substrates are provided for comparative purposes. Researchers using this compound would need to determine these parameters empirically.
Experimental Protocols
Representative Protocol for TPP1 Activity Assay using this compound
This protocol is a representative method based on general principles of TPP1 and other pNA-based protease assays. Optimization of substrate and enzyme concentrations, as well as incubation times, may be necessary for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate buffer, pH 4.0, containing 0.1% Triton X-100.
-
Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Enzyme Preparation: Purified recombinant human TPP1 or cell/tissue lysates containing TPP1. The concentration should be determined empirically to ensure a linear reaction rate.
-
Stop Solution: 100 mM Tris-HCl, pH 10.0.
2. Assay Procedure:
-
Prepare a working substrate solution by diluting the 10 mM stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).
-
In a 96-well microplate, add 50 µL of the enzyme preparation to each well. Include a blank control with 50 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to each well.
-
Immediately measure the absorbance at 410 nm using a microplate reader at 37°C. Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
Alternatively, for an endpoint assay, incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the final absorbance at 410 nm.
3. Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
Calculate the rate of p-nitroaniline production using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm), b is the path length of the cuvette or well, and c is the concentration of p-nitroaniline.
-
Express TPP1 activity in units such as nmol of pNA released per minute per mg of total protein.
Visualizations
TPP1 Biosynthesis and Lysosomal Trafficking
The following diagram illustrates the pathway of TPP1 from its synthesis in the endoplasmic reticulum to its activation in the lysosome.
Caption: TPP1 protein trafficking and activation pathway.
Experimental Workflow for TPP1 Activity Assay
This diagram outlines the key steps in performing a TPP1 activity assay using a chromogenic substrate.
Caption: Workflow for TPP1 chromogenic assay.
Conclusion
The use of the chromogenic substrate this compound provides a valuable tool for the assessment of Tripeptidyl Peptidase I activity. While fluorogenic substrates may offer higher sensitivity, the simplicity and accessibility of chromogenic assays make them a practical choice for various research and diagnostic applications. This guide provides the foundational knowledge and a representative protocol to aid researchers in the accurate and efficient measurement of TPP1 activity, contributing to a better understanding of CLN2 disease and the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for CLN2 Disease | CLN2 Connection [cln2connection.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Chromogenic Properties of Ala-Phe-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chromogenic properties of the synthetic peptide substrate, Alanine-Phenylalanine-Proline-para-nitroanilide (Ala-Phe-Pro-pNA). This document provides a comprehensive overview of its mechanism of action, its utility in enzymatic assays, detailed experimental protocols, and the factors influencing its activity.
Introduction to this compound
This compound is a chromogenic substrate primarily employed for the detection and quantification of specific proteases, most notably tripeptidyl peptidase and prolyl endopeptidase. Its utility in research and drug development stems from the straightforward and sensitive colorimetric assay it enables. The fundamental principle of this assay lies in the enzymatic cleavage of the peptide bond between the proline residue and the p-nitroanilide (pNA) moiety. This cleavage releases the pNA molecule, which imparts a distinct yellow color to the solution, allowing for spectrophotometric quantification.
Mechanism of Chromogenic Action
The chromogenic properties of this compound are activated upon enzymatic hydrolysis. In its intact form, the substrate is colorless. However, when incubated with a cognate enzyme, the peptide bond C-terminal to the proline residue is cleaved. This releases p-nitroaniline, a chromophore that exhibits a strong absorbance at a wavelength of 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity under appropriate conditions.
Enzymatic Specificity
This compound is a substrate for several types of peptidases:
-
Tripeptidyl Peptidase (TPP): These enzymes cleave tripeptides from the N-terminus of polypeptide chains. This compound serves as an effective substrate for both Tripeptidyl-peptidase I (TPP1) and Tripeptidyl-peptidase II (TPP II).
-
Prolyl Endopeptidase (PEP): Also known as prolyl oligopeptidase, this enzyme cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain.
The specificity of the assay can be tailored by using purified enzymes or specific inhibitors to differentiate between the activities of these proteases in a mixed sample.
Quantitative Data
While specific kinetic parameters for the enzymatic cleavage of this compound are not extensively documented in publicly available literature, data from closely related substrates and enzymes provide valuable insights for experimental design. The following tables summarize relevant kinetic data and optimal reaction conditions.
Table 1: Kinetic Parameters of Related Peptidases with Chromogenic Substrates
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Tripeptidyl-peptidase II (murine) | Ala-Ala-Phe-pNA | Value not specified | Value not specified | Bell-shaped pH dependence[1] |
| Tripeptidyl-peptidase II (murine) | Ala-Ala-Ala-pNA | Lower than AAF-pNA | Lower than AAF-pNA | Bell-shaped pH dependence[1] |
| Prolyl Endopeptidase (Aeromonas punctata) | Z-Gly-Pro-pNA | 0.81 | 505 | 6.23 x 10⁵ |
| Dipeptidyl Peptidase II (human) | Ala-Pro-pNA | 2.6 x 10⁶ s⁻¹· M⁻¹ | ||
| Dipeptidyl Peptidase II (human) | Lys-Pro-pNA | 4.1 x 10⁶ s⁻¹· M⁻¹ |
Note: The kinetic parameters are influenced by the specific enzyme source, purity, and assay conditions. The data presented should be used as a reference, and it is recommended to determine these parameters empirically for the specific experimental setup.
Table 2: Optimal Reaction Conditions for Related Peptidases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |
| Tripeptidyl-peptidase I | Activation: 3.5; Assay: 5.0 | 37 | - | Specific TPP1 inhibitors |
| Tripeptidyl-peptidase II | ~7.0-8.0 | 37 | - | Serine protease inhibitors |
| Prolyl Endopeptidase (serum) | 7.5 (broad optimum) | 46 | - | Z-Pro-prolinal |
Experimental Protocols
The following are generalized protocols for performing a chromogenic assay with this compound. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.
Materials
-
This compound substrate
-
Purified enzyme (Tripeptidyl Peptidase or Prolyl Endopeptidase) or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0 for TPP1; 100 mM K-phosphate buffer, pH 7.5 for PEP)[2]
-
Substrate Solvent (e.g., DMSO or ethanol)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath
Preparation of Reagents
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration should be determined by performing a substrate titration curve to determine the K_m_.
-
Enzyme Solution: Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should result in a linear rate of product formation over the desired assay time.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the working substrate solution to each well.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law (ε for p-nitroaniline is approximately 10,600 M⁻¹cm⁻¹ at 405 nm).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
The Chromogenic Substrate Ala-Phe-Pro-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chromogenic peptide substrate, Ala-Phe-Pro-pNA, and its widely used derivative, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on their physicochemical properties, applications in enzyme kinetics, and detailed experimental protocols.
Core Compound: H-Ala-Phe-Pro-pNA
H-Ala-Phe-Pro-pNA is a tripeptide composed of Alanine, Phenylalanine, and Proline, with a p-nitroanilide (pNA) group conjugated to the C-terminus. The pNA moiety is crucial for its function as a chromogenic substrate. When the amide bond between the peptide and the pNA group is cleaved by a protease, the release of p-nitroaniline results in a yellow-colored product that can be quantified spectrophotometrically.
Common Derivative: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
A frequently utilized variant in research is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. This modified peptide includes an N-terminal succinyl group, which can enhance solubility and alter substrate specificity. The core peptide sequence is extended to Ala-Ala-Pro-Phe, making it a preferred substrate for chymotrypsin-like serine proteases.
Physicochemical Properties
The following table summarizes the key quantitative data for both H-Ala-Phe-Pro-pNA and its N-Succinyl derivative.
| Property | H-Ala-Phe-Pro-pNA | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide |
| Molecular Formula | C23H27N5O5 | C30H36N6O9 |
| Molecular Weight | 453.5 g/mol | 624.6 g/mol |
Applications in Enzymology
Both this compound and its derivatives are invaluable tools for studying protease activity. Their primary applications include:
-
Enzyme Activity Assays: To measure the catalytic activity of specific proteases.
-
Enzyme Kinetics: To determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Inhibitor Screening: To identify and characterize inhibitors of proteases, which is crucial in drug discovery.
H-Ala-Phe-Pro-pNA is a known substrate for tripeptidyl peptidase.[1] The N-Succinyl derivative is a well-established substrate for a range of serine proteases, including:
-
Chymotrypsin
-
Cathepsin G
-
Subtilisin
Experimental Protocols
General Principle of the Chromogenic Assay
The enzymatic assay relies on the hydrolysis of the p-nitroanilide substrate by a protease. The release of p-nitroaniline (pNA) leads to an increase in absorbance at a specific wavelength, typically between 390 and 410 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.
Detailed Protocol for Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
This protocol provides a step-by-step guide for a typical chymotrypsin assay in a 96-well microplate format.
Materials:
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Chymotrypsin (Enzyme)
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 10 mM.
-
Enzyme Stock Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). The final concentration will depend on the specific activity of the enzyme lot.
-
Assay Buffer: Prepare the Tris buffer and ensure the pH is accurately adjusted.
-
-
Assay Setup:
-
Add the desired volume of assay buffer to each well of the 96-well plate.
-
Add the appropriate volume of the enzyme solution to the wells. Include a blank control with no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of the Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 0.1 to 1 mM.
-
Immediately start monitoring the change in absorbance at 405-410 nm in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
-
Visual Representations
Enzymatic Cleavage of this compound
Experimental Workflow for a Microplate-Based Enzyme Assay
References
Discovering Novel Proteases for Ala-Phe-Pro-pNA Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies for discovering and characterizing novel proteases with specificity for the synthetic substrate Ala-Phe-Pro-pNA. The content herein is designed to furnish researchers, scientists, and drug development professionals with the necessary protocols and conceptual frameworks to identify and analyze new enzymatic activities relevant to various biological and pathological processes.
Introduction to Protease Discovery
Proteases are a diverse group of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their involvement in a myriad of physiological processes, from digestion to apoptosis, and their implication in diseases such as cancer and neurodegenerative disorders, make them critical targets for therapeutic intervention. The discovery of novel proteases with specific substrate preferences is a key step in understanding their biological roles and in the development of targeted diagnostics and therapeutics. The chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (this compound) is a valuable tool for identifying proteases that recognize and cleave after a proline residue, a characteristic of certain enzyme families like dipeptidyl and tripeptidyl peptidases.
Experimental Protocols
This section details the key experimental procedures for the discovery, purification, and characterization of novel proteases that cleave this compound.
Screening for Novel Protease Activity
Objective: To identify microbial sources or biological samples containing proteases that can hydrolyze this compound.
Materials:
-
Environmental samples (e.g., soil, water) or microbial cultures
-
Luria-Bertani (LB) agar plates supplemented with skim milk (1% w/v)
-
96-well microplates
-
This compound substrate stock solution (10 mM in DMSO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Microplate reader
Protocol:
-
Isolation of Microorganisms:
-
Prepare serial dilutions of the environmental sample in sterile saline.
-
Plate the dilutions onto LB agar plates containing 1% skim milk.
-
Incubate the plates at 30°C for 48-72 hours.
-
Identify colonies that form a clear halo, indicating proteolytic activity.
-
-
Primary Screening in Liquid Culture:
-
Inoculate individual proteolytic colonies into 5 mL of LB broth and incubate at 30°C with shaking for 48 hours.
-
Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the cell-free supernatant which contains secreted proteases.
-
-
Chromogenic Assay:
-
In a 96-well microplate, add 180 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.
-
Add 10 µL of the cell-free supernatant to the respective wells.
-
Initiate the reaction by adding 10 µL of 10 mM this compound substrate solution.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm for 30 minutes using a microplate reader.
-
Wells showing a significant increase in absorbance indicate the presence of a protease that cleaves this compound.
-
Purification of a Novel Protease
Objective: To purify the protease of interest from the culture supernatant. This protocol describes a multi-step purification process for a hypothetical novel protease, "Pro-CleaveX".
Materials:
-
Cell-free supernatant from a positive hit in the screening.
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
DEAE-Cellulose anion-exchange column
-
Sephadex G-100 size-exclusion column
-
Tris-HCl buffers (50 mM, pH 8.0 with varying NaCl concentrations)
-
Bradford reagent for protein quantification
Protocol:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the chilled cell-free supernatant to achieve 80% saturation, while stirring.
-
Allow the protein to precipitate overnight at 4°C.
-
Centrifuge at 12,000 x g for 20 minutes and discard the supernatant.
-
Resuspend the pellet in a minimal volume of 50 mM Tris-HCl (pH 8.0).
-
-
Dialysis:
-
Transfer the resuspended pellet to a dialysis tubing.
-
Dialyze against 50 mM Tris-HCl (pH 8.0) overnight at 4°C with three buffer changes.
-
-
Anion-Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE-Cellulose column pre-equilibrated with 50 mM Tris-HCl (pH 8.0).
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.
-
Collect fractions and assay each for proteolytic activity using this compound.
-
Pool the active fractions.
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled active fractions.
-
Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl.
-
Elute with the same buffer and collect fractions.
-
Assay each fraction for activity and pool the active fractions containing the purified protease.
-
Assess the purity of the final sample by SDS-PAGE.
-
Kinetic Characterization
Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the purified protease with this compound.
Materials:
-
Purified protease solution of known concentration.
-
This compound substrate at various concentrations (e.g., 0.05 to 2.0 mM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Spectrophotometer.
Protocol:
-
Prepare a series of substrate dilutions in the assay buffer.
-
In a cuvette, mix the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the purified enzyme.
-
Immediately measure the initial velocity (V0) of the reaction by monitoring the rate of p-nitroaniline release (increase in absorbance at 405 nm) over a short period (e.g., 1-5 minutes), ensuring the reaction is in the linear phase. The molar extinction coefficient for p-nitroaniline at 405 nm is 8,800 M-1cm-1.[1]
-
Repeat the measurement for each substrate concentration.
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Data Presentation
The following tables summarize hypothetical quantitative data for a newly discovered protease, "Pro-CleaveX," characterized using the protocols described above.
Table 1: Purification of Pro-CleaveX
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 500 | 1000 | 2 | 100 | 1 |
| Ammonium Sulfate | 150 | 800 | 5.3 | 80 | 2.7 |
| DEAE-Cellulose | 20 | 600 | 30 | 60 | 15 |
| Sephadex G-100 | 5 | 450 | 90 | 45 | 45 |
One unit (U) of protease activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions.
Table 2: Kinetic Parameters of Pro-CleaveX with this compound
| Parameter | Value |
| Km (mM) | 0.5 |
| Vmax (µmol/min/mg) | 180 |
| kcat (s-1) | 15 |
| kcat/Km (s-1M-1) | 3.0 x 104 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving a novel protease.
Caption: Experimental workflow for the discovery and characterization of novel proteases.
Caption: Hypothetical signaling pathway initiated by a novel protease.
References
Ala-Phe-Pro-pNA: A Versatile Tool for Probing Enzyme Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, L-Alanine-L-phenylalanine-L-proline-p-nitroanilide (Ala-Phe-Pro-pNA), serves as a valuable tool in the exploration of enzyme function, particularly for a class of enzymes known as tripeptidyl peptidases. Its utility lies in the straightforward spectrophotometric monitoring of enzymatic activity, where the cleavage of the p-nitroanilide (pNA) group from the peptide backbone by an enzyme results in the release of the yellow-colored pNA molecule. This color change provides a direct and quantifiable measure of enzyme kinetics, making it an ideal substrate for inhibitor screening and the characterization of enzyme activity. This technical guide provides a comprehensive overview of the application of this compound in enzyme research, including detailed experimental protocols, quantitative data, and a depiction of its role in a critical biological pathway.
Principle of the Chromogenic Assay
The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the amide bond between the tripeptide and the p-nitroanilide moiety. This reaction releases free p-nitroaniline, which exhibits a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm.[1] The rate of pNA release, and therefore the rate of the increase in absorbance, is directly proportional to the enzyme's activity under a given set of conditions. This allows for the continuous and real-time measurement of the enzymatic reaction, facilitating the determination of key kinetic parameters.
Enzyme Specificity
This compound is primarily recognized as a substrate for tripeptidyl peptidase (TPP).[2] Specifically, it is often used to assay the activity of Tripeptidyl Peptidase I (TPP1) , a lysosomal serine protease.[2] Mutations in the gene encoding TPP1 are the cause of a devastating neurodegenerative disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). Therefore, this compound is a crucial reagent for studying the function of this clinically relevant enzyme.
While TPP1 is the primary enzyme associated with this compound, it is important to note that other proteases with similar substrate specificities might also cleave this peptide. For instance, related chromogenic substrates containing a Pro-Phe sequence are known to be cleaved by enzymes like chymotrypsin.[1] However, the Ala-Phe-Pro sequence provides a degree of specificity for tripeptidyl peptidases.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Value not specified | Value not specified | Value not specified |
| Trypsin | Z-Lys-pNA | 0.333 ± 0.025 | 0.517 ± 0.014 | 1390 ± 72 |
Note: The data for Trypsin with Z-Lys-pNA is provided as an illustrative example of kinetic parameters determined for a serine protease using a p-nitroanilide substrate.[3] Researchers should determine the specific kinetic parameters for their enzyme of interest with this compound under their experimental conditions.
Experimental Protocols
General Assay Protocol for Tripeptidyl Peptidase Activity
This protocol provides a general framework for measuring the activity of tripeptidyl peptidase using this compound. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.
Materials:
-
Enzyme solution (e.g., purified TPP1, cell lysate, or tissue homogenate)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Dilute the this compound stock solution to the desired final concentrations in the assay buffer. It is recommended to test a range of substrate concentrations to determine the Km.
-
-
Set up the Reaction:
-
In a 96-well microplate, add a specific volume of the enzyme solution to each well.
-
Include appropriate controls:
-
Blank: Assay buffer without the enzyme to account for non-enzymatic hydrolysis of the substrate.
-
Negative control: A known inhibitor of the enzyme to confirm the specificity of the assay.
-
-
-
Initiate the Reaction:
-
Add the this compound solution to each well to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the plate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 8,800 M-1cm-1 at 410 nm), c is the concentration of pNA, and l is the path length of the cuvette or well.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
-
Signaling Pathway: Lysosomal Protein Degradation and the Role of TPP1
Tripeptidyl peptidase I plays a crucial role in the lysosomal pathway of protein degradation. Lysosomes are cellular organelles responsible for the breakdown of various macromolecules, including proteins. The following diagram illustrates the general workflow of lysosomal protein degradation and the specific involvement of TPP1.
Caption: Lysosomal protein degradation pathway involving TPP1.
Experimental Workflow: Kinetic Analysis of an Enzyme using this compound
The following diagram outlines a typical experimental workflow for determining the kinetic parameters of an enzyme using this compound.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
This compound is a robust and convenient chromogenic substrate for the study of tripeptidyl peptidases, particularly the clinically significant TPP1. Its use in straightforward spectrophotometric assays allows for the efficient determination of enzyme kinetics and the screening of potential inhibitors. The connection of TPP1 to lysosomal storage diseases underscores the importance of this tool in both basic research and drug discovery efforts aimed at understanding and treating these debilitating conditions. The protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations of enzyme function.
References
Preliminary Studies on Ala-Phe-Pro-pNA in Cell Lysates: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary studies involving the chromogenic substrate Ala-Phe-Pro-pNA in cell lysates. It is intended for researchers, scientists, and professionals in drug development who are interested in the measurement of peptidase activity in biological samples. This document details the underlying principles, experimental protocols, data interpretation, and visualization of associated cellular pathways.
Introduction to this compound and Peptidase Activity Assays
This compound is a synthetic chromogenic substrate used to measure the activity of certain peptidases.[1][2][3] The substrate consists of a short peptide sequence (Alanine-Phenylalanine-Proline) linked to a p-nitroaniline (pNA) molecule. When a peptidase cleaves the peptide bond at the C-terminus of the proline residue, pNA is released. Free pNA has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the peptidase in the sample.
While this compound is described as a substrate for tripeptidyl peptidase, similar peptide-pNA substrates are widely used to assay other serine proteases, such as Dipeptidyl Peptidase IV (DPP-IV/CD26).[2][4][5][6] DPP-IV is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides and plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[4][6][7][8] Given the structural similarity of the substrates, the methodologies described herein are broadly applicable to the study of such peptidases in cell lysates.
Experimental Protocols
A detailed and standardized protocol is critical for obtaining reproducible results. The following sections outline the necessary steps for preparing cell lysates and performing the peptidase activity assay.
Cell Lysate Preparation
The quality of the cell lysate is paramount for an accurate assessment of enzymatic activity.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer, or Tris-HCl buffer with detergents like Triton X-100)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (capable of 14,000 x g at 4°C)
Procedure:
-
Wash cultured cells with ice-cold PBS to remove residual media.
-
Aspirate PBS and add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail.
-
Using a cell scraper, gently detach the cells from the culture dish in the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.
-
The cell lysate is now ready for the assay or can be stored at -80°C for future use.
Peptidase Activity Assay
This protocol describes a colorimetric assay using a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Prepared cell lysate
-
This compound substrate stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
p-Nitroaniline (pNA) standard solution for generating a standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the pNA Standard Curve:
-
Prepare serial dilutions of the pNA standard solution in the assay buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 µM).
-
Add each concentration to separate wells of the 96-well plate.
-
-
Set up the Reaction:
-
In separate wells of the microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein).
-
Include a blank control for each sample containing the same amount of lysate but with assay buffer instead of the substrate.
-
If testing inhibitors, pre-incubate the cell lysate with the inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.[9]
-
Bring the total volume in each well to a consistent amount with assay buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
To start the reaction, add the this compound working solution to each well (except the pNA standard curve wells).
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader. This serves as the initial reading (Time = 0).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes for 1-2 hours) or as a single endpoint reading.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding samples.
-
Plot the pNA standard curve (absorbance vs. concentration) and determine the linear equation.
-
Use the standard curve to convert the change in absorbance of your samples to the concentration of pNA produced.
-
Calculate the peptidase activity, typically expressed as nmol of pNA released per minute per mg of total protein.[9]
-
Data Presentation
Quantitative data from peptidase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Peptidase Activity in Different Cell Lysates
| Cell Line | Treatment | Protein Conc. (µg/µL) | ΔAbs (405 nm) / min | Peptidase Activity (nmol pNA/min/mg protein) |
| Cell Line A | Vehicle | 2.1 | 0.015 | 15.8 |
| Cell Line A | Inhibitor X (10 µM) | 2.0 | 0.004 | 4.2 |
| Cell Line B | Vehicle | 1.8 | 0.025 | 29.2 |
| Cell Line B | Inhibitor X (10 µM) | 1.9 | 0.007 | 7.7 |
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can significantly enhance understanding. The following diagrams are generated using the DOT language.
Experimental Workflow
Caption: Workflow for measuring peptidase activity in cell lysates.
Simplified DPP-IV Signaling Pathway
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a role in various signaling pathways by cleaving N-terminal dipeptides from polypeptides.[4][7]
Caption: Simplified overview of DPP-IV's role in peptide regulation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Core Principles of Ala-Phe-Pro-pNA in Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and practical applications of the chromogenic substrate, Alanine-Phenylalanine-Proline-para-nitroanilide (Ala-Phe-Pro-pNA), in enzyme assays. It is designed to equip researchers with the necessary knowledge to effectively utilize this tool for quantifying enzyme activity, particularly for the lysosomal serine protease Tripeptidyl Peptidase 1 (TPP1).
Basic Principles: Understanding the Tool and its Target
This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. This compound serves as a chromogenic substrate, meaning it is initially colorless but yields a colored product upon enzymatic cleavage. This property makes it an invaluable tool for continuous, spectrophotometric monitoring of specific enzyme activity.
The Target Enzyme: Tripeptidyl Peptidase 1 (TPP1)
The primary enzyme target for this compound is Tripeptidyl Peptidase 1 (TPP1) , also known as CLN2. TPP1 is a crucial lysosomal serine protease responsible for degrading proteins by sequentially cleaving tripeptides from their N-terminus.[1][2][3][4][5] Its function is integral to the cell's recycling and waste management system within the lysosome.
TPP1 is synthesized as an inactive proenzyme (pro-TPP1) in the endoplasmic reticulum. It traffics through the Golgi apparatus and is targeted to the lysosome. The acidic environment of the lysosome (pH ~4.5-5.0) triggers an autocatalytic cleavage of the pro-domain, leading to the activation of the mature TPP1 enzyme.[1][3][6] A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads to the fatal pediatric neurodegenerative disorder Neuronal Ceroid Lipofuscinosis Type 2 (CLN2 disease), characterized by the accumulation of undigested protein material in lysosomes.[1][3][7][8]
The Mechanism of Action
The utility of this compound in enzyme assays is based on a straightforward enzymatic reaction. The TPP1 enzyme recognizes and binds to the tripeptide sequence (Ala-Phe-Pro). It then catalyzes the hydrolysis of the amide bond linking the C-terminal proline to the p-nitroaniline group. This cleavage releases the p-nitroaniline molecule, which is yellow in aqueous solution and exhibits a strong absorbance at a specific wavelength.
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O --(TPP1)--> Ala-Phe-Pro + p-Nitroaniline (yellow)
The rate of the reaction, and thus the rate of yellow color formation, is directly proportional to the activity of the TPP1 enzyme in the sample. By monitoring the increase in absorbance over time, typically at 405 or 410 nm, one can precisely quantify the enzyme's activity.
Quantitative Data Presentation
| Parameter | Value | Substrate | Enzyme | Conditions | Reference |
| Specific Activity | >850 pmol/min/µg | Ala-Ala-Phe-AMC | Recombinant Human TPP1 | pH 5.0 Assay Buffer | [10] |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | p-Nitroaniline | N/A | pH 7.5, 410 nm | N/A |
| Wavelength of Max Absorbance (λmax) | 405 - 410 nm | p-Nitroaniline | N/A | pH-dependent | N/A |
Note: The molar extinction coefficient for p-nitroaniline is essential for converting the rate of change in absorbance (dA/dt) into the rate of product formation (moles/minute) using the Beer-Lambert law.
Experimental Protocols
The following section provides a detailed methodology for a typical TPP1 enzyme assay using a chromogenic substrate like this compound. This protocol is adapted from established methods for the analogous fluorogenic substrate, Ala-Ala-Phe-AMC.[2][3][10]
Reagents and Materials
-
Enzyme Source: Purified recombinant TPP1 or cell/tissue lysates containing TPP1.
-
Substrate: this compound, stock solution prepared in DMSO.
-
Activation Buffer: 50 mM Sodium Acetate (NaOAc), 100 mM Sodium Chloride (NaCl), pH 3.5.
-
Assay Buffer: 50 mM Sodium Acetate (NaOAc), 100 mM Sodium Chloride (NaCl), pH 5.0.
-
Stop Solution: 0.5 M EDTA, pH 12.0 or 1 M Sodium Carbonate (Na₂CO₃).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
Consumables: 96-well microplates, pipette tips, etc.
Enzyme Activation Protocol (for Proenzyme)
If using a recombinant pro-TPP1, an activation step is mandatory.
-
Dilute the pro-TPP1 enzyme to a suitable concentration (e.g., 20 µg/mL) in pre-chilled Activation Buffer (pH 3.5).
-
Incubate the enzyme solution for 1-2 hours at 37°C to facilitate autocatalytic activation.
-
Immediately before use in the assay, dilute the now-activated TPP1 to the final desired concentration (e.g., 0.5 ng/µL) in the Assay Buffer (pH 5.0) to neutralize the pH and stabilize the active enzyme.
Enzyme Assay Protocol
This protocol is designed for a 96-well plate format.
-
Prepare the Reaction Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add your enzyme sample (e.g., 10-15 µg of cell lysate or the appropriate amount of activated recombinant TPP1) to the wells. Include a "no-enzyme" control well containing only Assay Buffer and substrate for background subtraction.
-
-
Prepare the Substrate:
-
Dilute the this compound stock solution in Assay Buffer to a working concentration that is twice the desired final concentration (e.g., prepare a 400 µM solution if the desired final concentration is 200 µM).
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the diluted substrate to each well, bringing the total reaction volume to 100 µL.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes (kinetic assay).
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 20 hours for low-activity samples[2][3]) and then stop the reaction by adding 100 µL of Stop Solution. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no-enzyme" control from the sample rates.
-
Convert the rate from absorbance units per minute to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the light in the well.
-
Mandatory Visualizations
TPP1 Activation and Lysosomal Function Pathway
The following diagram illustrates the biological journey of the TPP1 enzyme from its synthesis to its ultimate function within the lysosome.
Caption: Workflow of TPP1 synthesis, trafficking, activation, and function.
Experimental Workflow for TPP1 Chromogenic Assay
This diagram outlines the logical steps of the experimental protocol for measuring TPP1 activity using this compound.
Caption: Step-by-step workflow for the TPP1 chromogenic enzyme assay.
References
- 1. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. uniprot.org [uniprot.org]
- 6. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 7. Prevotella nigrescens - Wikipedia [en.wikipedia.org]
- 8. Laboratory Testing for CLN2 Disease | CLN2 Connection [cln2connection.com]
- 9. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tripeptidyl Peptidase I (TPP1) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl Peptidase I (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of oligopeptides. It sequentially cleaves tripeptides from the N-terminus of its substrates.[1][2] A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads to the accumulation of undigested peptides in lysosomes, resulting in a fatal neurodegenerative disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[3][4] Therefore, the quantification of TPP1 enzymatic activity is crucial for disease diagnosis, understanding its pathophysiology, and for the development of therapeutic interventions.
This document provides a detailed protocol for a highly sensitive and specific fluorometric assay to determine TPP1 activity in various biological samples, such as cell lysates and tissue homogenates. The assay utilizes the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). Upon cleavage by TPP1, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to the TPP1 activity in the sample.
Note on Substrate: While the originally requested substrate was Ala-Phe-Pro-pNA, the scientific literature predominantly describes the use of fluorogenic substrates like Ala-Ala-Phe-AMC for TPP1 activity assays due to their superior sensitivity. This protocol is based on the widely used and validated AAF-AMC substrate.[5][6]
Principle of the Assay
The enzymatic reaction is based on the cleavage of the non-fluorescent substrate, Ala-Ala-Phe-AMC, by TPP1. This reaction liberates the free AMC molecule, which exhibits strong fluorescence upon excitation. The increase in fluorescence intensity over time is measured and used to calculate the enzyme's activity.
Data Presentation
Table 1: Typical TPP1 Activity in Human Samples
| Sample Type | Normal Range | Units |
| White Blood Cells | 70-300 | nmol/hr/mg protein |
| Dried Blood Spots | 30-220 | nmol/hr/spot |
This data is for reference only. Each laboratory should establish its own normal ranges.
Table 2: Key Parameters of the Fluorometric TPP1 Assay
| Parameter | Value |
| Substrate | Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Assay Buffer | Acetate Buffer, pH 4.0 |
| Incubation Temperature | 37°C |
| Stop Solution | 0.5 M EDTA, pH 12.0 |
Experimental Protocols
Materials and Reagents
-
Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (Sigma-Aldrich, Cat. No. A3401 or equivalent)
-
7-amino-4-methylcoumarin (AMC) (Sigma-Aldrich, Cat. No. A9891 or equivalent)
-
Sodium Acetate
-
Glacial Acetic Acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Bovine Serum Albumin (BSA) for protein quantification
-
Bradford Reagent or other protein assay kit
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
-
Cell lysis buffer (e.g., RIPA buffer)
-
Distilled, deionized water
Preparation of Reagents
-
Acetate Buffer (0.1 M, pH 4.0):
-
Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is reached.
-
Store at 4°C.
-
-
AAF-AMC Substrate Stock Solution (10 mM):
-
Dissolve AAF-AMC in DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (62.5 µM):
-
On the day of the experiment, dilute the 10 mM AAF-AMC stock solution in Acetate Buffer (pH 4.0) to a final concentration of 62.5 µM.[5]
-
Prepare a sufficient volume for all reactions.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve AMC in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C, protected from light.
-
-
Stop Solution (0.5 M EDTA, pH 12.0):
-
Dissolve EDTA in water and adjust the pH to 12.0 with NaOH.
-
Store at room temperature.
-
Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the soluble proteins including TPP1.
-
Determine the total protein concentration of the lysate using a Bradford assay or a similar method.
-
Samples can be stored at -80°C for future use.
Assay Protocol (96-well plate format)
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Acetate Buffer (pH 4.0) to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Add 150 µL of each standard dilution in duplicate to the 96-well plate.
-
-
Set up the Enzymatic Reaction:
-
In separate wells of the 96-well plate, add 15 µg of cell lysate protein.[5]
-
Adjust the volume in each well to 75 µL with Acetate Buffer (pH 4.0).
-
Include a "no-substrate" control for each sample (75 µL of sample + 75 µL of Acetate Buffer).
-
Include a "no-enzyme" control (75 µL of Acetate Buffer + 75 µL of Working Substrate Solution).
-
-
Initiate the Reaction:
-
Add 75 µL of the 62.5 µM Working Substrate Solution to each sample well to bring the final reaction volume to 150 µL.[5]
-
-
Incubation:
-
Incubate the plate at 37°C for a period ranging from 30 minutes to 20 hours, protected from light.[5] The optimal incubation time should be determined empirically for each sample type to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
After incubation, add 100 µL of 0.5 M EDTA (pH 12.0) to each well to stop the enzymatic reaction.[5]
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis
-
Subtract the fluorescence reading of the "no-substrate" control from the corresponding sample readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Determine the concentration of AMC produced in each sample by interpolating its fluorescence value on the standard curve.
-
Calculate the TPP1 activity using the following formula:
TPP1 Activity (nmol/mg/h) = ( [AMC] (µM) * Total Volume (L) * 1000 ) / ( Incubation Time (h) * Protein Amount (mg) )
-
[AMC]: Concentration of AMC from the standard curve (in µM).
-
Total Volume: The final volume of the reaction before adding the stop solution (in Liters, e.g., 0.00015 L).
-
Incubation Time: The duration of the incubation in hours.
-
Protein Amount: The amount of protein from the cell lysate added to the well (in mg).
-
Mandatory Visualizations
Caption: Workflow for the fluorometric TPP1 activity assay.
Caption: Simplified pathway of TPP1 function and CLN2 disease.
References
- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. battendiseasenews.com [battendiseasenews.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Tripeptidyl Peptidase Activity with Ala-Phe-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl peptidases (TPPs) are exopeptidases that sequentially cleave tripeptides from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein degradation and the regulation of bioactive peptides. The chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), provides a straightforward and efficient method for the continuous monitoring of TPP activity. This application note details a robust spectrophotometric assay for determining the enzymatic activity of TPPs, which is particularly valuable for enzyme characterization, inhibitor screening, and kinetic analysis in academic research and drug development.
Principle of the Assay
The spectrophotometric assay for tripeptidyl peptidase activity is based on the enzymatic hydrolysis of the synthetic substrate this compound. The enzyme cleaves the peptide bond between the proline residue and the p-nitroaniline (pNA) moiety. The release of free pNA, a chromophore, results in a measurable increase in absorbance at a specific wavelength, typically 410 nm. This increase in absorbance is directly proportional to the enzymatic activity under the specified assay conditions. The rate of pNA formation can be used to calculate the enzyme's activity and to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Materials and Reagents
-
Enzyme: Purified or partially purified tripeptidyl peptidase (TPP)
-
Substrate: this compound
-
Buffer: 50 mM Tris-maleate buffer (pH 7.5)
-
Stopping Reagent: 7.5 M Acetic Acid
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
Other: Pipettes, cuvettes or microplates, and general laboratory equipment.
Experimental Protocols
Reagent Preparation
-
Tris-maleate Buffer (50 mM, pH 7.5): Prepare a solution of 50 mM Tris-maleate and adjust the pH to 7.5 with an appropriate acid or base.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the assay buffer to the final stock concentration.
-
Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Enzyme Activity Assay Protocol
This protocol is adapted from the method for assaying tripeptidyl peptidase from Prevotella nigrescens[1].
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microcentrifuge tube or a well of a microplate), prepare the reaction mixture containing:
-
700 µL of 1 mM this compound in 50 mM Tris-maleate buffer (pH 7.5)
-
150 µL of 50 mM Tris-maleale buffer (pH 7.5)
-
-
Enzyme Addition: To initiate the reaction, add 50 µL of the enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). It is crucial to ensure that the reaction rate is linear during this incubation time.
-
Stopping the Reaction: Terminate the reaction by adding 100 µL of 7.5 M acetic acid.
-
Absorbance Measurement: Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer.
-
Blank Preparation: Prepare a blank sample by adding the stopping reagent before the addition of the enzyme solution. Subtract the absorbance of the blank from the absorbance of the test samples.
One unit of enzyme activity can be defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under these conditions[1].
Data Presentation
Quantitative data from enzyme kinetic studies should be summarized for clear interpretation and comparison. The following table presents kinetic parameters for the hydrolysis of this compound and a related substrate by tripeptidyl peptidase from Prevotella nigrescens[1].
| Substrate | Relative Activity (%) | Vmax (U/mg) | Km (mM) | Vmax/Km |
| Ala-Ala-Pro-pNA | 100 | 0.053 | 0.069 | 0.768 |
| This compound | 66 | 0.052 | 0.129 | 0.403 |
Data sourced from Fujimura et al.[1]
Visualizations
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by tripeptidyl peptidase.
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of TPP activity.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Ala-Phe-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), is a valuable tool for the high-throughput screening (HTS) of inhibitors targeting a specific class of serine proteases known as prolyl oligopeptidases (POPs) and related enzymes. These enzymes, which include Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase-4 (DPP4), and Fibroblast Activation Protein (FAP), play crucial roles in a variety of physiological and pathological processes, making them attractive targets for drug discovery. This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify and characterize inhibitors of these key enzymes.
The principle of this colorimetric assay is based on the enzymatic cleavage of the peptide bond C-terminal to the proline residue in this compound. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the rapid assessment of enzyme inhibition by test compounds.
Target Enzymes and Their Signaling Pathways
The this compound substrate is primarily cleaved by proteases that recognize and cleave after proline residues. The main targets for HTS assays using this substrate are:
-
Prolyl Oligopeptidase (POP): A cytosolic serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones. Its dysregulation has been implicated in neurological disorders and cancer. POP has been shown to influence the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.
-
Dipeptidyl Peptidase-4 (DPP4): Also known as CD26, DPP4 is a transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides. It is a key regulator of incretin hormones like glucagon-like peptide-1 (GLP-1), and DPP4 inhibitors are established therapeutics for type 2 diabetes.
-
Fibroblast Activation Protein (FAP): A cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. FAP is involved in tumor growth, invasion, and metastasis, partly through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Signaling Pathway Diagrams
Data Presentation
Table 1: Kinetic Parameters of Target Enzymes with Chromogenic Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Prolyl Oligopeptidase (Porcine) | Z-Gly-Pro-pNA | 150 - 300 | 50 - 100 | 1.7 - 6.7 x 10⁵ | [1] |
| Prolyl Oligopeptidase (Human) | Z-Gly-Pro-pNA | 180 ± 20 | 75 ± 5 | 4.2 x 10⁵ | [1] |
| DPP4 (Human, recombinant) | Gly-Pro-AMC | 17.4 | N/A | N/A | [2] |
| DPP4 (Porcine Kidney) | Gly-Pro-pNA | 691.9 | N/A | N/A | [3] |
| FAP (Human, recombinant) | Z-Gly-Pro-AMC | N/A | N/A | N/A | [4] |
Note: N/A indicates data not available in the searched literature for the specific substrate.
Table 2: IC₅₀ Values of Known Inhibitors against Target Enzymes
| Enzyme | Inhibitor | IC₅₀ (nM) | Substrate Used | Reference(s) |
| Prolyl Oligopeptidase (PREP) | Z-Pro-Prolinal | 1.6 ± 0.2 | Z-Gly-Pro-AMC | [4] |
| Prolyl Oligopeptidase (PREP) | N-(Pyridine-4-carbonyl)-d-Ala-boroPro | 13,000 ± 4300 | Z-Gly-Pro-AMC | [4] |
| DPP4 | Sitagliptin | 18 - 27 | Gly-Pro-AMC | [5] |
| DPP4 | Vildagliptin | 50 - 63 | Gly-Pro-AMC | [5] |
| DPP4 | Teneligliptin | 1.5 | H-Gly-Pro-AMC | [5] |
| FAP | N-(Pyridine-4-carbonyl)-d-Ala-boroPro | 36 ± 4.8 | Z-Gly-Pro-AMC | [4] |
| FAP | FAPI-04 | 6.55 | Chromogenic Substrate | [6] |
| FAP | Compound 13 | 4.17 | Chromogenic Substrate | [6] |
Experimental Protocols
General Assay Principle
The enzymatic activity is determined by monitoring the increase in absorbance at 405 nm due to the release of p-nitroaniline (pNA) from the this compound substrate. In an inhibitor screening setup, the reduction in the rate of pNA formation in the presence of a test compound, relative to a control without the compound, is measured.
Materials and Reagents
-
Enzymes: Recombinant human Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase-4 (DPP4), or Fibroblast Activation Protein (FAP).
-
Substrate: this compound (stock solution in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA (or as recommended by the enzyme manufacturer).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Z-Pro-Prolinal for POP, Sitagliptin for DPP4, Talabostat for FAP).
-
Microplates: 384-well, clear, flat-bottom plates.
-
Instrumentation: A microplate reader capable of measuring absorbance at 405 nm in kinetic mode.
High-Throughput Screening (HTS) Protocol for Inhibitor Identification (384-Well Format)
This protocol is a general template and may require optimization for each specific enzyme and compound library.
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the K_m_ value for the enzyme, if known. A typical starting concentration is 100-200 µM.
-
Prepare serial dilutions of the positive control inhibitor in DMSO.
-
Dilute test compounds to the desired screening concentration (e.g., 10 µM) in assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Procedure:
-
Compound Dispensing (2 µL/well):
-
Add 2 µL of diluted test compounds to the sample wells.
-
Add 2 µL of diluted positive control inhibitor to the positive control wells.
-
Add 2 µL of assay buffer with 1% DMSO to the negative control (100% activity) and blank (no enzyme) wells.
-
-
Enzyme Addition (20 µL/well):
-
Add 20 µL of the enzyme working solution to all wells except the blank wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Substrate Addition and Measurement (20 µL/well):
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound using the following formula:
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative control).
-
For hit confirmation, perform dose-response experiments to determine the IC₅₀ value.
-
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Calculation:
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
-
Positive control refers to the wells with maximum inhibition (e.g., a high concentration of a known inhibitor).
-
Negative control refers to the wells with no inhibition (100% enzyme activity).
-
Experimental Workflows
Substrate Specificity
While this compound is a good substrate for POP, DPP4, and FAP, it is important to note that other proteases may also exhibit some activity towards this substrate. These can include certain cathepsins and other serine proteases. Therefore, it is recommended to perform counter-screening assays with other relevant proteases to confirm the selectivity of any identified hits. Substrate profiling studies using combinatorial libraries can provide a broader understanding of the substrate specificity of the target enzyme and aid in the design of more selective substrates and inhibitors.
Conclusion
The high-throughput screening assay using the chromogenic substrate this compound is a robust, sensitive, and cost-effective method for the discovery of inhibitors against prolyl oligopeptidases and related enzymes. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academia and industry to implement this assay in their drug discovery programs. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the success of any HTS campaign. The identified hit compounds can then be further characterized to assess their potency, selectivity, and mechanism of action, ultimately leading to the development of novel therapeutics.
References
- 1. Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. rsc.org [rsc.org]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ala-Phe-Pro-pNA in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala-Phe-Pro-pNA is a chromogenic peptide substrate utilized in the screening and characterization of protease inhibitors. Its primary target is Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease.[1] Deficiencies in TPP1 activity are the underlying cause of the fatal neurodegenerative disorder, classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[2][3] Consequently, the identification of modulators of TPP1 activity is an active area of research for potential therapeutic interventions. This document provides detailed application notes and protocols for the use of this compound in inhibitor screening assays.
The enzymatic cleavage of this compound by TPP1 releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. This principle allows for the continuous monitoring of enzyme activity and the straightforward assessment of inhibitor potency in a high-throughput screening (HTS) format.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the this compound substrate by TPP1. The enzyme cleaves the amide bond between the tripeptide and the p-nitroaniline moiety. The released pNA is a yellow-colored compound with a maximum absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the TPP1 activity. In the presence of an inhibitor, the rate of pNA production is reduced, and the degree of inhibition can be quantified by measuring the change in absorbance over time.
Data Presentation
Quantitative Data for TPP1 Inhibition and Substrate Kinetics
Table 1: Inhibitor Data for Tripeptidyl Peptidase I (TPP1)
| Inhibitor | Target Enzyme | IC50 | Assay Substrate | Notes |
| Ala-Ala-Phe-chloromethylketone (AAF-CMK) | TPP1 | Not explicitly stated in reviewed sources, but demonstrated to be a specific and effective inhibitor. | Not specified for IC50 determination. | AAF-CMK is a widely used tool compound to inhibit TPP1 activity in cell-based and in vitro assays.[4][5] |
Table 2: Kinetic Parameters for TPP1 with a Fluorogenic Substrate
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ala-Ala-Phe-AMC | Human TPP1 | ~100-200 | Not explicitly stated | Not explicitly stated |
Data for Ala-Ala-Phe-AMC is inferred from graphical representations in literature and serves as an approximation for a similar peptide substrate.[6] Researchers should determine the Km for this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Enzymatic Assay for TPP1 Activity Using this compound
This protocol is designed for a standard 96-well plate format and can be adapted for inhibitor screening.
Materials:
-
Recombinant Human Tripeptidyl Peptidase I (TPP1)
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.0
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Activation: Dilute recombinant TPP1 to 20 µg/mL in Activation Buffer and incubate for 1 hour at 37°C.
-
Enzyme Dilution: After activation, dilute the TPP1 to a final working concentration (e.g., 0.5 ng/µL) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For control wells (no enzyme), add an additional 50 µL of Assay Buffer.
-
Add 50 µL of the diluted, activated TPP1 to the appropriate wells.
-
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 400 µM). To start the reaction, add 50 µL of the this compound working solution to all wells. The final volume in each well should be 150 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Protocol 2: High-Throughput Screening (HTS) for TPP1 Inhibitors
This protocol is an adaptation of the enzymatic assay for a 384-well HTS format.
Materials:
-
All materials from Protocol 1
-
Test compounds and control inhibitors dissolved in DMSO
-
384-well clear, flat-bottom microplates
-
Automated liquid handling systems (recommended)
Procedure:
-
Compound Plating: Using an acoustic dispenser or other liquid handler, transfer a small volume (e.g., 100 nL) of test compounds, positive control inhibitor (e.g., AAF-CMK), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Preparation and Dispensing: Prepare the activated TPP1 solution as described in Protocol 1. Dispense 20 µL of the diluted enzyme into each well containing the compounds and controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Preparation and Reaction Initiation: Prepare the this compound working solution. To start the reaction, dispense 20 µL of the substrate solution into each well. The final assay volume will be approximately 40 µL.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes.
-
Data Analysis and Hit Identification:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls:
-
0% inhibition: Vehicle control (DMSO)
-
100% inhibition: Positive control inhibitor
-
-
Calculate the percent inhibition for each test compound.
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the vehicle control) to identify primary hits.
-
Confirmed hits should be further characterized through dose-response experiments to determine their IC50 values.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TPP1 (CLN2) Lysosomal Degradation Pathway.
Caption: High-Throughput Screening Workflow for TPP1 Inhibitors.
Caption: Mechanism of this compound Cleavage by TPP1.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging new roles of the lysosome and neuronal ceroid lipofuscinoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology - HCP [cln2connection.com]
- 4. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Preparing Ala-Phe-Pro-pNA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of the chromogenic substrate Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-p-nitroanilide). This substrate is primarily used in assays to measure the activity of tripeptidyl peptidase. Adherence to this protocol will ensure the preparation of accurate and stable stock solutions for reliable and reproducible experimental results.
Quantitative Data Summary
For ease of use, the following table summarizes the key quantitative parameters for this compound and recommended concentrations for stock solutions.
| Parameter | Value | Source |
| CAS Number | 201732-35-6 | [1] |
| Molecular Weight | 453.49 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Typical Stock Concentrations | 1 mM, 5 mM, 10 mM | [2] |
| Short-Term Storage | -20°C (up to 1 month) | [1][2] |
| Long-Term Storage | -80°C (up to 6 months) | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Peptide: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.535 mg of the peptide (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 453.49 g/mol x 1000 mg/g = 4.535 mg
-
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 4.535 mg of peptide, add 1 mL of DMSO.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
-
Aid Dissolution (if necessary): If the peptide does not fully dissolve, you can gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[2] The volume of the aliquots should be appropriate for your typical experimental needs.
-
Storage:
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
References
Application Notes and Protocols for Enzyme Kinetics Analysis Using Ala-Phe-Pro-pNA Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA) is a valuable tool for the kinetic analysis of certain proteases, particularly tripeptidyl peptidases. These enzymes cleave tripeptide residues from the N-terminus of proteins and peptides. The hydrolysis of this compound by a tripeptidyl peptidase releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. This application note provides detailed protocols for determining the kinetic parameters of tripeptidyl peptidase II (TPP II) and for screening potential inhibitors using this compound or the closely related substrate, Ala-Ala-Phe-pNA.
The enzymatic reaction follows Michaelis-Menten kinetics, where the initial velocity of the reaction is dependent on the substrate concentration. By measuring the rate of pNA formation at various substrate concentrations, key kinetic constants such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. These parameters are crucial for characterizing enzyme activity and for the development of novel therapeutic agents targeting these enzymes.
Data Presentation: Kinetic Parameters of Tripeptidyl Peptidase II
The following table summarizes the kinetic constants for the hydrolysis of the chromogenic substrate Ala-Ala-Phe-pNA by murine and human tripeptidyl-peptidase II. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Optimal pH |
| Murine TPP II | Ala-Ala-Phe-pNA | 130 ± 10 | 1.8 ± 0.04 | 14,000 | ~8.0 |
| Human TPP II | Ala-Ala-Phe-pNA | 150 ± 20 | 1.3 ± 0.05 | 8,700 | ~8.0 |
Data adapted from Eklund et al., Biochimica et biophysica acta, 2012.[1]
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of a tripeptidyl peptidase with the this compound substrate.
Materials:
-
Purified tripeptidyl peptidase II
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline (for standard curve)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C.
-
Enzyme Working Solution: Dilute the purified tripeptidyl peptidase II in Assay Buffer to the desired concentration. Keep on ice.
-
p-Nitroaniline Standard Stock Solution (1 mM): Dissolve p-nitroaniline in Assay Buffer.
-
-
p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of the p-nitroaniline stock solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM.
-
Add 200 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus p-nitroaniline concentration and determine the linear regression equation. This will be used to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient of p-nitroaniline at 405 nm is approximately 8,800 M⁻¹cm⁻¹.[2]
-
-
Enzyme Assay:
-
Prepare a series of substrate dilutions in Assay Buffer from the 10 mM stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Kₘ.
-
In the 96-well plate, add 180 µL of each substrate dilution to separate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µM/min) using the p-nitroaniline standard curve or the Beer-Lambert law.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of tripeptidyl peptidase II.
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compound(s)
Procedure:
-
Preparation of Inhibitor Solutions:
-
Dissolve the inhibitor compound(s) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare a series of dilutions of each inhibitor in Assay Buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add 160 µL of Assay Buffer, 20 µL of the desired inhibitor dilution, and 10 µL of the enzyme working solution to each well.
-
Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution (at a concentration close to its Kₘ).
-
Immediately monitor the absorbance at 405 nm over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by Tripeptidyl Peptidase II.
Caption: Workflow for determining Michaelis-Menten kinetic constants.
References
Application Notes and Protocols for Ala-Phe-Pro-pNA in Purified Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA) is a valuable tool for the characterization of specific peptidases. Its primary application lies in the detection and relative quantification of tripeptidyl peptidase activity. Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptide moieties from the N-terminus of polypeptide chains. A notable member of this family is Tripeptidyl Peptidase 1 (TPP1), a lysosomal enzyme whose deficiency is linked to the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (LINCL).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in purified enzyme systems.
Enzyme Specificity
This compound is a substrate for tripeptidyl peptidases. For instance, a tripeptidyl peptidase isolated from the periodontal pathogen Prevotella nigrescens has been shown to hydrolyze this compound.[1] It is important to note that this substrate exhibits a degree of specificity. For example, it is not hydrolyzed by dipeptidyl peptidase IV (DPPIV) from Porphyromonas gingivalis, highlighting its utility in distinguishing between different peptidase activities.
Data Presentation
Quantitative kinetic parameters such as Km and kcat for the hydrolysis of this compound by tripeptidyl peptidases are not extensively reported in the available scientific literature. However, to provide a comparative context, the kinetic parameters for a related substrate, Ala-Ala-Phe-AMC, with human TPP1 are presented below. Researchers should be aware that these values are for a different substrate and are provided for illustrative purposes only.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Ala-Ala-Phe-AMC | Human Tripeptidyl Peptidase I | Not Reported | Not Reported | Not Reported, but used for comparison | [5] |
| Ala-Arg-Phe*Nph-Arg-Leu | Human Tripeptidyl Peptidase I | Not Reported | Not Reported | 2.94 | [6] |
Experimental Protocols
Protocol 1: Relative Activity Assay for Tripeptidyl Peptidase
This protocol is designed to measure the relative activity of a purified tripeptidyl peptidase using this compound. The assay is based on the spectrophotometric detection of the p-nitroaniline (pNA) released upon substrate hydrolysis, which absorbs light at 410 nm.
Materials and Reagents:
-
Purified tripeptidyl peptidase solution
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-maleate, pH 7.5
-
Stop Solution: 7.5 M Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator set to 37°C
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture as follows:
-
70 µL of 1 mM this compound in Assay Buffer (diluted from the 10 mM stock)
-
15 µL of Assay Buffer
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to bring the reaction mixture to the assay temperature.
-
Initiate the Reaction: Add 15 µL of the purified enzyme solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
Stop the Reaction: Stop the reaction by adding 10 µL of 7.5 M Acetic Acid to each well.
-
Measure Absorbance: Measure the absorbance of each well at 410 nm using a microplate reader.
-
Blank Correction: Prepare a blank control by adding the Stop Solution before the enzyme solution in a separate set of wells. Subtract the absorbance of the blank from the absorbance of the samples.
Calculation of Relative Activity:
Relative enzyme activity can be expressed as the change in absorbance per minute per microgram of enzyme.
Relative Activity (ΔA410/min/µg) = (Asample - Ablank) / (Incubation Time (min) × Amount of Enzyme (µg))
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tripeptidyl peptidase activity assay.
Signaling Pathway: Role of TPP1 in Lysosomal Degradation and Disease
Caption: Role of TPP1 in lysosomal protein degradation and the pathology of LINCL.
References
- 1. Elevated tripeptidyl-peptidase 1 corrects multiple disease phenotypes in a mouse model of juvenile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residual levels of tripeptidyl-peptidase I activity dramatically ameliorate disease in late-infantile neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of tripeptidyl-peptidase 1 by 3-hydroxy-(2,2)-dimethyl butyrate, a brain endogenous ligand of PPARα: Implications for late-infantile Batten disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protease Activity in Biological Samples with Ala-Phe-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate, Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), for the measurement of protease activity in various biological samples. This substrate is particularly effective for assaying chymotrypsin, cathepsin G, and other chymotrypsin-like serine proteases.
Introduction
The measurement of protease activity is crucial for understanding a wide range of physiological and pathological processes, including digestion, immune response, inflammation, and cancer.[1][2] Suc-Ala-Ala-Pro-Phe-pNA is a specific chromogenic substrate that allows for the simple and sensitive quantification of certain serine protease activities. The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue by the target protease. This cleavage releases p-nitroaniline (pNA), a yellow-colored chromophore that can be quantified spectrophotometrically at a wavelength of 405-410 nm. The rate of pNA formation is directly proportional to the protease activity in the sample.[3]
This substrate is particularly useful for studying enzymes such as chymotrypsin, which plays a key role in protein digestion and can signal to intestinal epithelial cells, and cathepsin G, a key enzyme in the inflammatory response.[1][4][5]
Target Proteases and Substrate Specificity
The peptide sequence Ala-Ala-Pro-Phe is specifically recognized and cleaved by a subset of serine proteases.
-
Chymotrypsin: A digestive enzyme synthesized in the pancreas that breaks down proteins in the small intestine.[6][7] It preferentially cleaves peptide bonds after large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.[6]
-
Cathepsin G: A serine protease found in the azurophilic granules of neutrophils.[8] It is involved in inflammation and the innate immune response, with a dual substrate specificity for both aromatic and basic amino acid residues.[5]
-
Prostate-Specific Antigen (PSA): Exhibits chymotrypsin-like activity and can cleave this substrate.[9]
It is important to note that this substrate is not hydrolyzed by human leukocyte elastase.[9]
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by key proteases. This data is essential for experimental design and interpretation of results.
| Protease | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Reference |
| α-Chymotrypsin | 0.09 mM | 75 s⁻¹ | 8.3 x 10⁵ M⁻¹s⁻¹ | [10] |
| Cathepsin G | 1.7 mM | Not Reported | Not Reported | [11] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Materials and Reagents
-
Suc-Ala-Ala-Pro-Phe-pNA substrate
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.6-9.0)
-
Biological sample (cell lysate, tissue homogenate, plasma, etc.)
-
Purified protease standard (e.g., chymotrypsin) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Protease inhibitor cocktail (for sample preparation)
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. All steps should be performed on ice to minimize protease degradation.
a) Cell Lysates (Adherent or Suspension Cells)
-
Harvest cells (approximately 1-10 million) by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[2]
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12][13] A general guideline is to use 100 µL of lysis buffer per 1 million cells.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
(Optional) Sonicate the lysate to ensure complete cell disruption and shear DNA.[12]
-
Centrifuge the lysate at high speed (e.g., 10,000-14,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[2][12]
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
b) Tissue Homogenates
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.[14]
-
Weigh the tissue and cut it into small pieces on ice.[14]
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4, and protease inhibitors) at a ratio of approximately 900 µL of buffer per 100 mg of tissue.[13]
-
Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem or bead beater) on ice.[13]
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 2 minutes at 4°C.[13]
-
Collect the supernatant for the protease activity assay.
-
Determine the protein concentration of the homogenate.
c) Plasma and Serum
-
Plasma:
-
Serum:
Assay Protocol
-
Prepare Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a stock concentration of 50 mg/mL.[3]
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer (e.g., 0.1 M Tris-HCl, pH 9.0) to the desired final concentration. A common working concentration is around 1 mM.[3] Note: The working solution should be prepared fresh and protected from light.[3]
-
Prepare Standard Curve: Prepare a series of dilutions of a known concentration of a standard protease (e.g., chymotrypsin) in the assay buffer.
-
Assay Reaction:
-
In a 96-well microplate, add a defined volume of your biological sample or protease standard to each well.
-
Add a corresponding volume of assay buffer to a set of wells to serve as a blank.
-
Initiate the reaction by adding the working substrate solution to all wells. The final reaction volume can be, for example, 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis
-
Calculate the Rate of Reaction: For each sample and standard, plot the absorbance at 405 nm against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔAbs/min).
-
Construct the Standard Curve: Plot the rate of reaction (V₀) for each protease standard against its known concentration.
-
Determine Protease Activity in Samples: Use the standard curve to determine the concentration of active protease in your biological samples based on their respective rates of reaction.
-
Express Protease Activity: Protease activity can be expressed in various units, such as units/mL or units/mg of total protein. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
Visualizations
Signaling Pathways
Caption: Chymotrypsin signaling via PAR2 in intestinal epithelial cells.
Experimental Workflow
Caption: General workflow for protease activity measurement.
Logical Relationships in Experimental Design
Caption: Key logical relationships in designing the protease assay.
Potential Interferences and Considerations
-
Inhibitors: Biological samples may contain endogenous protease inhibitors, such as serpins (e.g., α1-antichymotrypsin), which can lead to an underestimation of protease activity.[18]
-
Other Proteases: While relatively specific, other proteases in the sample could potentially cleave the substrate, leading to an overestimation of the target protease's activity.
-
Sample Turbidity: High turbidity in crude lysates can interfere with absorbance readings. Proper clarification of the sample by centrifugation is essential.
-
pH and Temperature: Protease activity is highly dependent on pH and temperature. Ensure that these parameters are optimal for the target protease and are kept constant across all samples and standards.
-
Substrate Solubility: Suc-Ala-Ala-Pro-Phe-pNA has limited solubility in aqueous solutions and should be dissolved in DMSO before being diluted in the assay buffer. High concentrations of DMSO may affect enzyme activity.
By following these detailed protocols and considering the potential variables, researchers can reliably and accurately measure the activity of chymotrypsin, cathepsin G, and other relevant proteases in a variety of biological samples.
References
- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fao.org [fao.org]
- 4. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 6. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 7. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cathepsin G, a Neutrophil Protease, Induces Compact Cell-Cell Adhesion in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptglab.com [ptglab.com]
- 13. rbm.iqvia.com [rbm.iqvia.com]
- 14. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 15. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 16. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cinj.org [cinj.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Protein Purification using the Ala-Phe-Pro-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, L-Alanine-L-phenylalanine-L-proline-p-nitroanilide (Ala-Phe-Pro-pNA), provides a rapid, sensitive, and continuous assay for monitoring the activity of certain proteases, particularly prolyl endopeptidases (PEPs). PEPs are serine proteases that cleave peptide bonds on the C-terminal side of proline residues and are involved in the maturation and degradation of peptide hormones and neuropeptides.[1][2] Their dysregulation has been implicated in various diseases, making them important targets for drug development.
This application note details the use of the this compound assay for tracking the purification of a target protease. The assay is based on the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified by measuring the absorbance at 410 nm.[3][4] The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.
Principle of the Assay
The this compound assay relies on a straightforward enzymatic reaction. The target protease recognizes and cleaves the peptide bond between the proline residue and the p-nitroanilide moiety. The released p-nitroaniline has a maximal absorbance at 410 nm, allowing for the continuous monitoring of the reaction progress using a spectrophotometer or a microplate reader. The principle of this chromogenic assay is a cornerstone for screening potential protease inhibitors.
Caption: Principle of the chromogenic this compound assay.
Application: Monitoring Prolyl Endopeptidase Purification
The this compound assay is an invaluable tool for tracking the purification of a target protease through various chromatography steps. By measuring the specific activity (enzyme activity per milligram of total protein) at each stage, researchers can assess the efficiency of the purification process. An increase in specific activity indicates the removal of contaminating proteins.
Sample Protein Purification Summary
The following table provides a representative summary of a multi-step purification protocol for a hypothetical prolyl endopeptidase, monitored using the this compound assay.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 6000 | 4.0 | 100 | 1 |
| Ammonium Sulfate Precipitation (30-60%) | 450 | 4800 | 10.7 | 80 | 2.7 |
| DEAE-Sepharose | 80 | 3600 | 45.0 | 60 | 11.3 |
| Gel Filtration (Sephacryl S-200) | 15 | 2700 | 180.0 | 45 | 45.0 |
| Affinity Chromatography (Heparin-Sepharose) | 3 | 2100 | 700.0 | 35 | 175.0 |
*A unit of enzyme activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under standard assay conditions.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme fractions from purification steps
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). The optimal concentration may need to be determined empirically but should ideally be around the Kₘ value of the enzyme for the substrate.
-
Enzyme Samples: Thaw the enzyme fractions from each purification step on ice. If necessary, dilute the samples in Assay Buffer to ensure the reaction rate is within the linear range of the assay.
Assay Protocol (96-well plate format)
-
Plate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme fraction to the appropriate wells. For blank wells, add 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the working substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 410 nm every minute for 10-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert Absorbance to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in molarity per minute. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm is typically around 8,800 M⁻¹cm⁻¹. The path length (l) in a 96-well plate needs to be determined or a standard curve can be used.
-
Calculate Enzyme Activity: The enzyme activity in Units/mL can be calculated using the following formula: Activity (Units/mL) = (V₀ * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Determine Total Activity and Specific Activity:
-
Total Activity (Units): Activity (Units/mL) x Total Volume of the fraction (mL)
-
Specific Activity (Units/mg): Total Activity (Units) / Total Protein in the fraction (mg)
-
-
Calculate Yield and Purification Fold:
-
Yield (%): (Total Activity of the current step / Total Activity of the crude extract) x 100
-
Purification Fold: Specific Activity of the current step / Specific Activity of the crude extract
-
Workflow and Signaling Pathway Visualization
Experimental Workflow for Monitoring Protein Purification
The following diagram illustrates the general workflow for monitoring protein purification using the this compound assay.
Caption: Workflow for monitoring protein purification using the this compound assay.
Signaling Pathway: Neuropeptide Degradation by Prolyl Endopeptidase
Prolyl endopeptidase plays a crucial role in regulating the levels of various neuropeptides, such as Substance P, which is involved in pain perception and inflammation. The degradation of Substance P by PEP terminates its signaling.
Caption: Degradation of Substance P by prolyl endopeptidase.
Conclusion
The this compound assay is a robust and convenient method for monitoring the activity of prolyl endopeptidases and other proteases with similar substrate specificity during their purification. Its simplicity and amenability to a high-throughput format make it an essential tool in both basic research and drug discovery, facilitating the characterization of enzymes and the screening of potential inhibitors.
References
Application Notes and Protocols for Ala-Phe-Pro-pNA in Peptide Synthesis and Library Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), in peptide research and drug discovery. This document outlines its application in enzyme kinetics, high-throughput screening for protease inhibitors, and its role in peptide library screening.
Introduction to this compound
This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety. It serves as a chromogenic substrate for a variety of proteases, most notably prolyl endopeptidases (PEPs) and other serine proteases like chymotrypsin. The enzymatic cleavage of the peptide bond C-terminal to the proline residue releases the pNA group, which results in a measurable increase in absorbance at approximately 405-410 nm. This property makes this compound a valuable tool for monitoring enzyme activity in a continuous and high-throughput manner. Its applications are primarily centered on characterizing enzyme kinetics and screening for potential inhibitors.
Data Presentation: Enzyme Kinetic Parameters
While specific kinetic data for this compound is not extensively available in the public domain, the following tables summarize kinetic parameters for closely related substrates with relevant enzymes. This data provides a comparative baseline for designing experiments with this compound.
Table 1: Kinetic Parameters for Prolyl Endopeptidase (PEP) with a Similar Substrate
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Z-Gly-Pro-pNA | Aeromonas punctata PEP | 0.81 | 505 | 623 | [1] |
Table 2: Kinetic Parameters for Chymotrypsin with a Similar Substrate
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Chymotrypsin | Data not available | Data not available | 25,000 (at pH 8) | [2] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data presented should be used as a reference, and optimal conditions for this compound should be determined empirically.
Experimental Protocols
Protocol for Determining Protease Activity using this compound
This protocol provides a general method for measuring the activity of a protease, such as prolyl endopeptidase or chymotrypsin, using this compound as a substrate in a 96-well plate format.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution with Assay Buffer to the desired working concentrations (e.g., ranging from 0.1 to 5 mM).
-
Enzyme Preparation: Prepare a stock solution of the purified protease in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted this compound substrate solutions to the appropriate wells.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the test wells.
-
Plot the absorbance versus time to obtain the reaction progress curve.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for pNA is typically ~8,800 M⁻¹cm⁻¹ at 410 nm).
-
Protocol for High-Throughput Screening of Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a specific protease using this compound.
Materials:
-
This compound substrate
-
Purified protease
-
Compound library dissolved in DMSO
-
Assay Buffer
-
96-well or 384-well clear flat-bottom microplates
-
Automated liquid handling system (recommended)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare this compound and protease solutions in Assay Buffer as described in Protocol 3.1. The substrate concentration should ideally be at or near the Km value for the enzyme.
-
-
Assay Plate Preparation:
-
Add 1-2 µL of each compound from the library to individual wells of the microplate.
-
Include positive controls (a known inhibitor of the protease) and negative controls (DMSO vehicle only).
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of the diluted protease solution to each well containing the compounds.
-
Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 50 µL of the this compound substrate solution to all wells.
-
Immediately begin kinetic reading of absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and can be selected for further validation and dose-response studies.
-
Visualizations
Enzymatic Cleavage Workflow
Caption: Workflow for a typical protease activity assay using this compound.
High-Throughput Screening Workflow for Inhibitors
Caption: High-throughput screening workflow for identifying protease inhibitors.
Prolyl Endopeptidase Catalytic Mechanism
References
Troubleshooting & Optimization
Ala-Phe-Pro-pNA solubility issues and recommended solvents
This guide provides technical information and troubleshooting advice for the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
Disclaimer: The following information primarily pertains to N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) , a widely used chromogenic substrate. The user's query mentioned "Ala-Phe-Pro-pNA". Please note that the N-terminal succinyl group on Suc-AAPF-pNA is known to enhance aqueous solubility.[1] Researchers working with related peptides lacking this modification may expect lower solubility in aqueous buffers and should adjust protocols accordingly.
Frequently Asked Questions (FAQs)
Q1: What is Suc-AAPF-pNA and what is it used for?
Suc-AAPF-pNA is a synthetic chromogenic substrate used to assay the activity of several serine proteases.[2] It is commonly used for enzymes like chymotrypsin, cathepsin G, and subtilisins.[2][3] The enzyme cleaves the bond between the phenylalanine (Phe) residue and the p-nitroanilide (pNA) group. This cleavage releases free pNA, which is a yellow chromophore that can be quantified by measuring the absorbance of light at 405-410 nm.[1][3] This allows for the kinetic analysis of enzyme activity and the screening of potential inhibitors.[3]
Q2: What are the recommended solvents for dissolving Suc-AAPF-pNA?
Suc-AAPF-pNA is sparingly soluble in water and aqueous buffers but shows high solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions.[1] Other suitable organic solvents include N,N-dimethylformamide (DMF) and ethanol.[3][4]
Q3: How do I prepare a stock solution of Suc-AAPF-pNA?
A stock solution is typically prepared by dissolving the lyophilized powder in an organic solvent like DMSO to a concentration ranging from 10 mM to 192 mM (approximately 6.25 mg/mL to 120 mg/mL).[1][4] For example, a common stock solution is made by dissolving 50 mg of the substrate in 1 mL of fresh, anhydrous DMSO.[5] It is crucial to use a dry organic solvent, as moisture can significantly reduce the solubility of the peptide.[6]
Q4: The substrate precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue caused by the low aqueous solubility of the substrate. To prevent precipitation, the final concentration of the organic solvent (e.g., DMSO) in the aqueous assay buffer should be kept low, typically not exceeding 1-10%.[7] Always add the concentrated stock solution to the buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. Preparing the working solution fresh for each experiment is also highly recommended.
Q5: What is the stability and proper storage for Suc-AAPF-pNA solutions?
The lyophilized powder is stable for years when stored desiccated at -20°C.[2][3] Stock solutions prepared in dry DMSO can be stored in aliquots at -20°C for at least one month to avoid repeated freeze-thaw cycles.[8] Working solutions diluted in aqueous buffers are much less stable and should ideally be prepared fresh and used within the same day (e.g., within 6 hours).[5] Protect aqueous solutions from light to prevent photodegradation.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 120 mg/mL | 192.1 mM | [4][6] |
| DMSO | 5 mg/mL | 8.0 mM | [3] |
| Ethanol | 120 mg/mL | 192.1 mM | [4] |
| DMF | 5 mg/mL | 8.0 mM | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 0.8 mM | [3] |
| Water | Insoluble | Insoluble | [4][6] |
Note: Solubility can vary slightly between different batches of the compound.[4]
Experimental Protocols
Protocol: Preparation of Suc-AAPF-pNA Stock and Working Solutions for Chymotrypsin Assay
This protocol provides a method for preparing Suc-AAPF-pNA solutions for a standard enzymatic assay.
1. Materials:
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Volumetric flasks
2. Procedure for Preparing 80 mM Stock Solution (50 mg/mL):
-
Weigh out 50 mg of Suc-AAPF-pNA powder into a small, clean vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
3. Procedure for Preparing 0.2 mM Working Solution:
-
Thaw one aliquot of the 80 mM stock solution at room temperature.
-
In a 10 mL volumetric flask, add approximately 9 mL of the desired assay buffer (e.g., 0.1 M Tris Buffer, pH 8.0).
-
Calculate the required volume of stock solution: For a 0.2 mM final concentration in 10 mL, you need 2.5 µL of the 80 mM stock solution.
-
While gently stirring or swirling the buffer, add the 2.5 µL of the DMSO stock solution.
-
Bring the total volume to 10 mL with the assay buffer.
-
Invert the flask several times to mix. The final DMSO concentration will be 0.025%, which is well-tolerated by most enzymes.
-
Protect the working solution from light and use it within 6 hours for best results.[5]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing Suc-AAPF-pNA stock and working solutions.
Troubleshooting Guide
Caption: Troubleshooting logic for Suc-AAPF-pNA solubility issues.
References
Technical Support Center: Optimizing Ala-Phe-Pro-pNA Concentration for Kinetic Assays
Welcome to the technical support center for optimizing the use of Ala-Phe-Pro-pNA and similar chromogenic substrates in kinetic assays. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you achieve accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: H-Ala-Phe-Pro-pNA is a synthetic peptide derivative that serves as a chromogenic substrate for various proteases.[1] When a suitable enzyme cleaves the peptide bond C-terminal to the proline residue, it releases p-nitroaniline (pNA). Free pNA is yellow and its concentration can be quantified by measuring the absorbance of light at or near 405-410 nm.[2][3] This allows for the continuous monitoring of enzyme activity.
Q2: How do I determine the optimal concentration of this compound for my assay?
A2: The optimal substrate concentration is typically at or above the Michaelis-Menten constant (Km), the concentration at which the reaction rate is half of the maximum velocity (Vmax).[4][5] Operating at a substrate concentration well above the Km (e.g., 5-10 times the Km) ensures that the reaction rate is primarily dependent on the enzyme concentration and not limited by substrate availability. This condition, known as substrate saturation, is crucial for obtaining accurate measurements of enzyme activity.[4][6] A detailed protocol for determining the optimal concentration is provided below.
Q3: What is the typical Km value for substrates like this compound?
A3: The Km value is specific to the enzyme-substrate pair and the assay conditions. For the similar substrate, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a Km of 1.7 mM has been reported for its interaction with chymotrypsin.[2][7][8] This value can serve as a starting point for your optimization experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound and similar peptides are often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[7][8] For instance, Suc-AAPF-pNA is soluble in DMSO and ethanol at concentrations up to 120 mg/mL.[7][8] It is generally insoluble in water.[7][8] It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For example, in solution, it is advised to store at -20°C and use within one month to prevent loss of potency.[9]
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your specific enzyme and assay conditions by generating a Michaelis-Menten plot.
Materials:
-
Purified enzyme of interest
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)[10]
-
Organic solvent for substrate dissolution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[11]
Procedure:
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Prepare a series of substrate dilutions in the assay buffer. This series should span a wide range of concentrations, for example, from 0.1 to 10 times the expected Km.
-
In a 96-well microplate, add the assay buffer and your enzyme to the appropriate wells.
-
Initiate the reaction by adding the different concentrations of the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for your enzyme (e.g., 37°C).[11]
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).[10]
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration for routine assays is typically 5-10 times the calculated Km.
Troubleshooting Guide
Issue 1: Low or no signal (no change in absorbance)
-
Question: I am not observing an increase in absorbance at 405 nm. What could be the problem?
-
Answer:
-
Inactive Enzyme: Ensure your enzyme is active. Run a positive control with a known active enzyme or a different substrate.
-
Incorrect Buffer Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for your enzyme. Consult the literature for the recommended conditions for your specific enzyme.
-
Substrate Degradation: Ensure your this compound stock solution has been stored properly and has not degraded.
-
Insufficient Substrate Concentration: The substrate concentration might be too low. Try increasing the concentration.
-
Issue 2: Non-linear reaction progress curves
-
Question: The plot of absorbance versus time is not linear. What does this indicate?
-
Answer:
-
Substrate Depletion: If the curve flattens over time, it may indicate that the substrate is being consumed. Use a lower enzyme concentration or a higher initial substrate concentration.
-
Product Inhibition: The product of the reaction (pNA or the cleaved peptide) might be inhibiting the enzyme. Analyze the initial linear phase of the reaction to determine the initial velocity.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or reducing the assay time.
-
Issue 3: High background absorbance
-
Question: My initial absorbance reading is very high before adding the enzyme. Why is this happening?
-
Answer:
-
Substrate Purity: The this compound may contain free pNA as an impurity.
-
Spontaneous Substrate Hydrolysis: The substrate might be unstable and hydrolyzing spontaneously in your assay buffer. Prepare fresh substrate dilutions just before use.
-
Interfering Substances: Components in your sample or buffer might absorb at 405 nm. Run a blank reaction without the substrate to check for this.
-
Issue 4: Difficulty dissolving the substrate
-
Question: I am having trouble dissolving the this compound substrate. What can I do?
-
Answer:
-
Use an Organic Solvent: this compound and similar peptides have limited solubility in aqueous solutions.[10] First, dissolve the substrate in a small amount of an organic solvent like DMSO or DMF before diluting it into your assay buffer.[10]
-
Gentle Warming and Sonication: Gentle warming to 37°C or sonication in an ultrasonic bath can help with dissolution.[10]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1-5%) to not affect enzyme activity.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Substrate | This compound / Suc-Ala-Ala-Pro-Phe-pNA | [1][7] |
| Wavelength for pNA detection | 405 - 410 nm | [2][3][11] |
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at pH 7.5 | [3] |
| Reported Km (for Suc-AAPF-pNA) | 1.7 mM | [2][7][8] |
| Recommended Assay Concentration | 5-10 times the Km | [4][6] |
| Solubility (for Suc-AAPF-pNA) | 120 mg/mL in DMSO and Ethanol; Insoluble in water | [7][8] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | [7][9] |
Visualizations
Caption: Enzymatic reaction showing the cleavage of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. benchchem.com [benchchem.com]
- 11. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ala-Phe-Pro-pNA Based Assays
Welcome to the technical support center for Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-p-nitroanilide) and related chromogenic substrate assays. This guide provides troubleshooting tips and answers to frequently asked questions to help you identify and resolve common interferences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a colorimetric method used to measure the activity of certain proteases. The target enzyme, typically a tripeptidyl peptidase or a dipeptidyl peptidase like DPPIV (CD26), cleaves the peptide sequence. This cleavage releases the p-nitroaniline (pNA) molecule, which is yellow and can be quantified by measuring its absorbance at or near 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What is the primary enzyme target for this compound?
This compound is a chromogenic substrate primarily used to measure the activity of tripeptidyl peptidases[1][2]. A closely related and more commonly studied class of enzymes, dipeptidyl peptidases like Dipeptidyl Peptidase IV (DPPIV), are assayed using similar substrates like Gly-Pro-pNA[3][4]. These enzymes cleave dipeptides from the N-terminus of peptides and have a strong preference for proline at the P1 position[5][6].
Q3: What are the main categories of interference in this assay?
Interferences generally fall into three categories:
-
Spectrophotometric Interference: When substances in the sample absorb light at 405 nm or cause turbidity, leading to artificially high or variable background readings.
-
Chemical Interference: When components in the sample chemically react with the substrate or the pNA product, often leading to a reduction of the signal.
-
Enzymatic Interference: When other enzymes in the sample cleave the substrate (off-target activity) or when the target enzyme's activity is inhibited, leading to false-positive or false-negative results, respectively.
Troubleshooting Guide
Issue 1: High Background Absorbance or Erratic Readings
You may observe that your blank or control wells (without enzyme or with an inhibited enzyme) show high absorbance, or that your readings are inconsistent across replicates. This is often due to spectrophotometric interference.
Common Causes and Solutions
-
Sample Color (Icterus): Samples containing high levels of bilirubin can be yellow, directly contributing to absorbance at 405 nm. Bilirubin has a broad absorption peak between 400 and 520 nm[7][8]. Significant interference in assays measuring at 405 nm has been observed with bilirubin concentrations above 30 mg/dL[7][9][10].
-
Sample Turbidity (Lipemia): High concentrations of lipids (triglycerides) in the sample can cause light scattering, which increases the measured absorbance across a wide spectrum (300-700 nm)[7][11]. This interference can become significant at lipid concentrations greater than 500 mg/dL[7][9][10].
-
Precipitated Compound: Test compounds that are not fully dissolved can form a precipitate, which scatters light and increases absorbance.
Troubleshooting Workflow
To diagnose and correct for high background, a sample blank is essential. A sample blank contains the sample (e.g., plasma, cell lysate) and all assay components except the enzyme. For inhibitor screening, the blank should contain the test compound at the final concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. rsc.org [rsc.org]
- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of hemolysis, bilirubin, and lipemia interference on coagulation tests detected by two analytical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ala-Phe-Pro-pNA Enzyme Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Ala-Phe-Pro-pNA. The information is designed to help you optimize your enzyme assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What types of enzymes typically use this compound as a substrate?
A1: this compound is a substrate for certain peptidases that cleave peptide bonds C-terminal to a proline residue. The most common enzymes that are assayed with similar substrates are from the prolyl oligopeptidase (POP) family and dipeptidyl peptidase IV (DPP-IV) family.[1][2][3][4] The specific enzyme you are working with will determine the optimal reaction conditions.
Q2: What are the general recommended starting conditions for pH and temperature for an enzyme assay with this compound?
A2: For enzymes of human or mammalian origin, a good starting point for temperature is 37°C.[5][6][7][8] The optimal pH is more variable depending on the specific enzyme. For DPP-IV, a slightly alkaline pH of around 8.3 is often used, while for prolyl oligopeptidase (PREP), a pH of 7.5 is a good starting point.[6][9] It is highly recommended to experimentally determine the optimal pH and temperature for your specific enzyme.
Q3: How can I determine the concentration of the product, p-nitroaniline (pNA)?
A3: The release of p-nitroaniline (pNA) from the substrate can be monitored spectrophotometrically. Free pNA has a yellow color and its absorbance can be measured at 405 nm.[6][9] To quantify the amount of product formed, you will need to create a standard curve using known concentrations of pNA.
Q4: My this compound substrate won't dissolve in the assay buffer. What can I do?
A4: Chromogenic substrates like this compound can sometimes have limited solubility in aqueous buffers. To improve solubility, you can first dissolve the substrate in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before making the final dilution in your assay buffer.[10] It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting the enzyme. Gentle warming to 37°C or sonication can also help with dissolution.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in my "no enzyme" control. | 1. Abiotic hydrolysis of the substrate: The pNA substrate may be unstable and hydrolyzing spontaneously under your assay conditions (e.g., high pH).2. Contaminated reagents: Buffers or other reagents may be contaminated with proteases. | 1. Run a "substrate only" blank (no enzyme) for every experiment to measure and subtract the background absorbance.2. Test the stability of your substrate at the intended pH and temperature over the time course of your assay.3. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| No or very low enzyme activity detected. | 1. Suboptimal pH or temperature: The enzyme may not be active under the current conditions.2. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.3. Presence of inhibitors: Components of your sample or buffer may be inhibiting the enzyme. | 1. Perform pH and temperature optimization experiments to determine the optimal conditions for your enzyme (see protocols below).2. Verify the activity of your enzyme with a known positive control substrate or a new batch of enzyme.3. Check for potential inhibitors in your sample preparation. Consider dialysis or a desalting column for your sample. |
| The reaction rate is not linear over time. | 1. Substrate depletion: The substrate concentration may be too low and is being consumed rapidly.2. Enzyme instability: The enzyme may be losing activity over the course of the assay.3. Product inhibition: The product of the reaction may be inhibiting the enzyme. | 1. Ensure you are measuring the initial velocity of the reaction where the rate is linear. You may need to measure at earlier time points or reduce the enzyme concentration.2. Check the stability of your enzyme at the assay temperature and pH.3. Dilute the enzyme to slow down the reaction and stay within the linear range. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents.2. Incomplete mixing: Reagents may not be uniformly mixed in the wells.3. Temperature fluctuations: Inconsistent temperature across the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips.2. Gently mix the contents of the wells after adding all components.3. Ensure the microplate is properly incubated and that there are no temperature gradients. |
Data Presentation
Table 1: Recommended Starting pH and Temperature for Similar pNA Substrates
| Enzyme Family | Substrate Example | Recommended Starting pH | Recommended Starting Temperature |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 8.3[6] | 37°C[6] |
| Prolyl Oligopeptidase (PREP) | Z-Gly-Pro-pNA | 7.5[9] | 37°C[9] |
| Chymotrypsin-like Proteases | Suc-Ala-Ala-Pro-Phe-pNA | 8.6[11] | 25-37°C[11] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method to determine the optimal pH for an enzyme that hydrolyzes this compound.
Materials:
-
Purified enzyme stock solution
-
This compound substrate stock solution
-
A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-10.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear microplate
-
Incubator set to a constant temperature (e.g., 37°C)
Procedure:
-
Prepare Buffers: Prepare a set of buffers with overlapping pH ranges to cover the desired pH spectrum (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments).
-
Set up the Assay Plate: In a 96-well plate, add the components in the following order for each pH value to be tested (in triplicate):
-
Buffer of a specific pH
-
Enzyme solution (diluted in the corresponding buffer)
-
This compound substrate solution (to initiate the reaction)
-
Include "no enzyme" controls for each buffer to measure background hydrolysis.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) to determine the initial reaction velocity.
-
Data Analysis:
-
For each pH, subtract the rate of the "no enzyme" control from the rate of the enzyme-containing wells.
-
Plot the initial reaction rate (V₀) against the pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
-
Protocol 2: Determination of Optimal Temperature
This protocol describes how to find the optimal temperature for your enzyme reaction.
Materials:
-
Purified enzyme stock solution
-
This compound substrate stock solution
-
Assay buffer at the predetermined optimal pH
-
Microplate reader with temperature control or multiple water baths/incubators set to different temperatures
-
96-well clear microplate
Procedure:
-
Set Temperatures: Set your microplate reader or incubators to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C, 65°C).
-
Prepare Assay Mix: Prepare a master mix of the assay buffer and substrate.
-
Set up the Assay Plate: In a 96-well plate, add the assay mix and the enzyme solution to triplicate wells for each temperature to be tested. Include "no enzyme" controls.
-
Incubation and Measurement:
-
Equilibrate the plate to the desired temperature before adding the enzyme to start the reaction.
-
Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity at each temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each temperature, correcting for any background hydrolysis from the "no enzyme" controls.
-
Plot the initial reaction rate against the temperature.
-
The temperature that yields the highest reaction rate is the optimal temperature.
-
Visualizations
Caption: Workflow for pH optimization of an this compound enzyme assay.
Caption: Workflow for temperature optimization of an this compound enzyme assay.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 3. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Ala-Phe-Pro-pNA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-para-nitroanilide) and similar chromogenic peptide substrate assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide linked to a chromogenic group, p-nitroaniline (pNA). When a protease, such as tripeptidyl peptidase, cleaves the peptide bond at the C-terminus of the proline residue, it releases free pNA.[1][2] This liberated pNA has a distinct yellow color and its absorbance can be measured spectrophotometrically at or near 405 nm.[3][4][5] The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What enzymes can be assayed using this compound?
A2: this compound is primarily known as a substrate for tripeptidyl peptidase.[1][2] However, other proteases with similar substrate specificities may also cleave this peptide. It is crucial to consult the literature or perform preliminary experiments to confirm the suitability of this substrate for your specific enzyme of interest.
Q3: How should the this compound substrate be stored?
A3: The lyophilized powder should be stored at -20°C and kept desiccated.[1] Under these conditions, it is typically stable for several years.[1] Once dissolved, for instance in DMSO, the stock solution should be stored at -20°C or -80°C and is generally stable for at least a month.[1][6][7] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What is the molar extinction coefficient of p-nitroaniline (pNA)?
A4: The molar extinction coefficient for p-nitroaniline is a critical value for calculating enzyme activity. A commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm.[8] However, this value can be pH-dependent, so it is advisable to either use the value specified in your assay kit's protocol or determine it empirically under your specific experimental conditions by preparing a standard curve with known concentrations of pNA.[9]
Troubleshooting Guide
Issue 1: No or Very Low Signal (Low Absorbance Reading)
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (correct temperature, buffer, and protected from repeated freeze-thaw cycles).- Prepare fresh enzyme dilutions immediately before the assay.- Confirm the enzyme's activity with a known positive control substrate or a different assay. |
| Incorrect Assay Buffer | - Verify the pH of the assay buffer. Most proteases have an optimal pH range for activity.- Ensure the buffer composition is compatible with your enzyme. Some enzymes require specific ions or cofactors for activity. |
| Substrate Degradation | - Use freshly prepared substrate solutions. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[1]- Store the lyophilized substrate and stock solutions as recommended by the supplier.[1][6][7] |
| Presence of Inhibitors | - Ensure that none of the reagents or the sample itself contains known inhibitors of your target protease (e.g., EDTA, sodium azide for some enzymes).[10][11]- If testing crude samples, consider a sample purification or dialysis step to remove potential inhibitors.[12] |
| Incorrect Wavelength | - Confirm that the spectrophotometer is set to measure absorbance at the correct wavelength for pNA (typically 405-410 nm).[3][4][5] |
Issue 2: High Background Signal (High Absorbance in No-Enzyme Control)
| Possible Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | - Prepare the substrate solution fresh for each experiment.- Some substrates can slowly hydrolyze in certain buffers. Run a time-course experiment with the substrate and buffer alone to assess stability.- Store substrate stock solutions in an appropriate solvent like DMSO at -20°C or -80°C to minimize hydrolysis.[6] |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all buffers and solutions.- Check buffers for microbial contamination, which can introduce exogenous proteases.[11] Filter-sterilize buffers if necessary. |
| Contaminating Protease Activity in Sample | - If using complex biological samples, they may contain other proteases that can cleave the substrate.- Include appropriate controls, such as samples from a knockout model or treated with a specific inhibitor for the enzyme of interest. |
| Sample Turbidity or Color | - Centrifuge or filter samples to remove any particulate matter that could scatter light and increase absorbance readings.[13]- Run a sample blank control (sample + buffer, no substrate) to measure the intrinsic absorbance of the sample and subtract this value from your results. |
Issue 3: Non-Linear Reaction Rate (Curve Plateaus Too Quickly)
| Possible Cause | Recommended Solution |
| Substrate Depletion | - The initial substrate concentration may be too low for the amount of enzyme used. The reaction rate is only linear when the substrate concentration is not limiting.- Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme Instability | - The enzyme may be unstable under the assay conditions (e.g., temperature, pH).- Perform the assay at a lower temperature or for a shorter duration.- Add stabilizing agents like BSA or glycerol to the enzyme dilution buffer, if compatible with the assay.[14] |
| Product Inhibition | - The product of the reaction (the cleaved peptide or pNA) may be inhibiting the enzyme's activity.- Analyze only the initial linear phase of the reaction to determine the initial velocity (V₀). |
Issue 4: Poor Reproducibility Between Replicates or Assays
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.- Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.[10] |
| Temperature Fluctuations | - Ensure that all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.[15]- Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Inconsistent Incubation Times | - Use a multichannel pipette to start the reactions in multiple wells simultaneously.- For endpoint assays, ensure that the stop reagent is added to all wells at the correct time point and in the same sequence. |
| Well-to-Well Variation in Plate | - Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation and temperature effects (the "edge effect").- Ensure proper mixing of reagents in each well. |
Quantitative Data Tables
Table 1: Example of Expected Results
This table shows typical data for a kinetic assay where the enzyme concentration is varied. The absorbance is read at 405 nm over 10 minutes.
| Enzyme Conc. (nM) | Absorbance at 0 min | Absorbance at 5 min | Absorbance at 10 min | Rate (ΔAbs/min) |
| 0 (No-Enzyme Control) | 0.050 | 0.051 | 0.052 | 0.0002 |
| 10 | 0.051 | 0.151 | 0.250 | 0.0199 |
| 20 | 0.052 | 0.253 | 0.455 | 0.0403 |
| 40 | 0.053 | 0.452 | 0.851 | 0.0798 |
Table 2: Example of Unexpected Results (Troubleshooting Scenarios)
| Scenario | Enzyme Conc. (nM) | Absorbance at 0 min | Absorbance at 5 min | Absorbance at 10 min | Rate (ΔAbs/min) | Potential Cause |
| High Background | 0 | 0.250 | 0.280 | 0.310 | 0.0060 | Substrate instability or contaminated reagents |
| No/Low Signal | 40 | 0.055 | 0.058 | 0.061 | 0.0006 | Inactive enzyme or presence of an inhibitor |
| Non-Linear Rate | 40 | 0.051 | 0.650 | 0.750 | 0.0700 (initial rate higher) | Substrate depletion or enzyme instability |
Experimental Protocols
Key Experiment: Standard Protocol for this compound Protease Assay
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, substrate concentration, enzyme concentration) should be determined empirically for each specific enzyme and experiment.
1. Reagents and Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0. The optimal buffer will depend on the enzyme being studied.
-
Enzyme Stock Solution: A concentrated stock of the purified protease.
-
Enzyme Dilution Buffer: Assay buffer, potentially containing a stabilizing agent like 0.1% BSA.
-
Substrate Stock Solution: this compound dissolved in DMSO (e.g., 10 mM).
-
Stop Solution (for endpoint assays): e.g., 30% acetic acid.
-
96-well, clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
p-Nitroaniline Standard: For converting absorbance values to moles of product.
2. Assay Procedure (Kinetic Assay):
-
Prepare serial dilutions of the enzyme in the enzyme dilution buffer.
-
In a 96-well plate, add a specific volume (e.g., 50 µL) of each enzyme dilution to triplicate wells. Include a "no-enzyme" control containing only the dilution buffer.
-
Prepare the reaction mix by diluting the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Pre-warm the plate and the reaction mix to the desired assay temperature (e.g., 37°C).
-
To initiate the reaction, add a specific volume (e.g., 50 µL) of the reaction mix to all wells.
-
Immediately place the plate in the microplate reader, which has been pre-set to the assay temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes).
3. Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing wells.
-
Convert the rate (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the light in the well.
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. coachrom.com [coachrom.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ala-Phe-Pro-pNA Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Ala-Phe-Pro-pNA detection. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound detection assays.
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme lot. |
| Incorrect Assay Buffer Conditions: The pH, ionic strength, or temperature of the assay buffer may not be optimal for enzyme activity. | - Verify the pH of the buffer and adjust if necessary. The optimal pH for many prolyl endopeptidases is around 7.5-8.0.[1][2]- Ensure the assay is performed at the recommended temperature.- Prepare fresh assay buffer. | |
| Substrate Degradation: The this compound substrate may have degraded. | - Store the substrate solution protected from light and at the recommended temperature.- Prepare fresh substrate solution for each experiment. | |
| Omission of a Reagent: A critical component of the reaction mixture may have been accidentally omitted. | - Carefully review the assay protocol and ensure all reagents were added in the correct order and volumes.[3] | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time, ensuring that the reaction remains within the linear range.[3] | |
| High Background Signal | Substrate Autohydrolysis: The this compound substrate may be hydrolyzing spontaneously in the assay buffer. | - Run a "substrate only" blank (without enzyme) to measure the rate of non-enzymatic hydrolysis.- If the background is high, consider adjusting the buffer pH or storing the substrate at a lower pH before use. |
| Contaminated Reagents: The buffer or other reagents may be contaminated with other proteases. | - Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.- Filter-sterilize buffers. | |
| Incorrect Wavelength Reading: The absorbance of the product, p-nitroaniline (pNA), is being read at a suboptimal wavelength. | - The absorbance maximum for p-nitroaniline is around 381 nm, but readings are commonly taken at 405 nm or 410 nm to minimize substrate interference.[4][5] Verify your plate reader settings. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. | - Use calibrated pipettes and proper pipetting techniques.[6]- Prepare a master mix for the reaction components to minimize pipetting variations.[6] |
| Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme activity. | - Ensure the microplate is incubated at a uniform temperature. Pre-warm all reagents to the assay temperature. | |
| Well-to-Well Variation: Differences in the optical properties of the microplate wells can cause variability. | - Use high-quality microplates suitable for the type of assay (e.g., clear plates for colorimetric assays, black plates for fluorescence assays).[6] |
Frequently Asked Questions (FAQs)
1. How can I increase the sensitivity of my this compound assay?
To enhance sensitivity, consider the following approaches:
-
Optimize Assay Conditions: Systematically optimize parameters such as pH, temperature, ionic strength, and substrate concentration. A Design of Experiments (DoE) approach can be more efficient than a one-factor-at-a-time method.
-
Switch to a Fluorogenic Substrate: Fluorescence-based assays are inherently more sensitive than colorimetric assays.[7][8] Consider using a fluorogenic substrate for prolyl endopeptidase, such as one containing a 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methyl-2-quinolinone (AMeq) fluorophore.[9][10] The ACC fluorophore offers a significantly higher fluorescence yield than the more traditional 7-amino-4-methylcoumarin (AMC).[10]
-
Employ Signal Amplification Techniques: For very low enzyme concentrations, advanced techniques like enzyme cascades can be used to amplify the signal.[11] Another sensitive method involves using conjugated polyelectrolytes that act as "turn-on" fluorescent sensors upon the release of p-nitroaniline.[12]
2. What is the correct wavelength to measure the absorbance of p-nitroaniline (pNA)?
While the absorbance maximum of p-nitroaniline can vary slightly with solution composition, it is generally around 381 nm.[13] However, to minimize the absorbance overlap between the pNA product and the p-nitroanilide substrate, measurements are commonly taken at 405 nm or 410 nm.[4][5]
3. How do I calculate the enzyme activity from my absorbance readings?
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per unit of time (ΔA/min).
-
ε is the molar extinction coefficient of p-nitroaniline. At pH 7.5 and 410 nm, this is approximately 8,800 M⁻¹cm⁻¹.[2][5]
-
c is the concentration of the product formed (in mol/L).
-
l is the path length of the light through the sample in the microplate well (in cm).
The rate of the reaction (V, in mol/min) can be calculated as: V = (ΔA/min) / (ε * l). The specific activity is then determined by dividing the reaction rate by the amount of enzyme used.
4. Can I use a different buffer for my assay?
Yes, but the choice of buffer and its pH are critical for optimal enzyme activity. Prolyl endopeptidases often exhibit optimal activity in the pH range of 7.5 to 8.0. Tris-HCl is a commonly used buffer.[1] If you change the buffer system, you will need to re-optimize the assay conditions, as buffer components can affect the enzyme's stability and activity, as well as the absorbance spectrum of p-nitroaniline.[13]
Experimental Protocols
Standard Chromogenic Assay for Prolyl Endopeptidase Activity
This protocol is a general guideline for measuring prolyl endopeptidase activity using this compound.
Materials:
-
Purified prolyl endopeptidase
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl
-
Microplate reader capable of measuring absorbance at 410 nm
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme in Assay Buffer. Keep the enzyme on ice.
-
-
Set up the Assay Plate:
-
Add Assay Buffer to each well.
-
Add the enzyme solution to the appropriate wells.
-
Include a "no enzyme" control (blank) for each substrate concentration to measure non-enzymatic hydrolysis.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 410 nm in a kinetic mode (reading every 30-60 seconds) for 10-30 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction (e.g., by adding acetic acid) before reading the absorbance.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no enzyme" blank from the rates of the enzyme-containing wells.
-
Calculate the enzyme activity using the Beer-Lambert law as described in the FAQs.
-
High-Sensitivity Fluorogenic Assay
This protocol outlines a more sensitive assay using a generic fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic prolyl endopeptidase substrate (e.g., Z-X-Pro-AMeq)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl
-
Fluorescence microplate reader
-
96-well black, flat-bottom microplate
Procedure:
-
Prepare Reagents as in the chromogenic assay, ensuring the fluorogenic substrate is protected from light.
-
Set up the Assay Plate in a black microplate to minimize background fluorescence. Include "no enzyme" blanks.
-
Initiate the Reaction by adding the fluorogenic substrate.
-
Measure Fluorescence:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for AMeQ, λex = 360 nm and λem = 430 nm).[9]
-
Measure the fluorescence intensity kinetically.
-
-
Data Analysis:
-
Determine the initial rate of increase in fluorescence.
-
Relate the fluorescence intensity to the concentration of the released fluorophore using a standard curve prepared with the free fluorophore.
-
Quantitative Data Summary
| Parameter | Chromogenic Assay (pNA) | Fluorogenic Assay (e.g., ACC) | Reference |
| Detection Method | Absorbance | Fluorescence | |
| Typical Wavelengths | 405-410 nm | Ex: 325-380 nm, Em: 400-460 nm | [4][5][10] |
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5 | N/A | [2][5] |
| Relative Sensitivity | Lower | Higher (up to picogram level) | [7][8] |
| Quantum Yield (Fluorophore) | N/A | ACC has ~2.8-fold higher fluorescence yield than AMC | [10] |
| Potential for Miniaturization (HTS) | Good | Excellent due to high sensitivity | [8] |
Visualizations
Prolyl Endopeptidase (PEP) Signaling in Inflammation
Prolyl endopeptidase is implicated in inflammatory processes through the generation of the chemoattractant tripeptide Pro-Gly-Pro (PGP).
Caption: Role of Prolyl Endopeptidase in the PGP Matrikine Pathway.
General Experimental Workflow for this compound Assay
This diagram illustrates the key steps in performing a typical chromogenic assay.
References
- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ala-Phe-Pro-pNA Assay & DMSO Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on the performance of Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-p-nitroanilide) and other p-nitroanilide-based protease assays.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in the this compound assay?
A1: DMSO is a powerful and widely used aprotic solvent essential for dissolving a broad range of molecules with poor aqueous solubility. In the context of the this compound assay, it is primarily used to dissolve the substrate and potential inhibitors, allowing for their introduction into the aqueous assay buffer.
Q2: What is the maximum recommended final concentration of DMSO for this assay?
A2: While the exact tolerance can vary based on the specific enzyme and assay conditions (e.g., temperature, buffer composition), it is generally recommended to keep the final DMSO concentration as low as possible. Many protocols suggest a final concentration of 0.5% to 1% (v/v) is well-tolerated by many enzymes.[1] However, some enzymes can tolerate up to 2.5% or even higher, while others are sensitive to concentrations as low as 0.1%.[1][2] It is crucial to perform a DMSO tolerance test for your specific experimental setup to determine the optimal concentration.[2]
Q3: Can DMSO directly interfere with the absorbance reading of the p-nitroanilide (pNA) product?
A3: Yes, high concentrations of DMSO can influence the UV-Vis absorption spectrum of p-nitroaniline. The solvent environment can cause shifts in the absorption maxima (solvatochromic shifts). Therefore, it is critical to have consistent DMSO concentrations across all wells, including blanks and controls, to ensure that any observed changes in absorbance are due to enzymatic activity and not solvent effects.
Q4: My enzyme activity is lower than expected. Could DMSO be the cause?
A4: Yes, higher concentrations of DMSO can lead to a reversible decrease in enzyme activity. This is often due to DMSO perturbing the enzyme's conformation and affecting its catalytic efficiency.[2][3] At very high concentrations, DMSO can denature the enzyme. To investigate this, it is recommended to run a control experiment with varying concentrations of DMSO in the absence of any inhibitor to determine the concentration at which enzyme activity begins to decline.[2]
Q5: Conversely, can DMSO ever increase enzyme activity?
A5: Interestingly, yes. In some cases, increasing DMSO concentration (e.g., up to 20%) has been shown to improve the catalytic efficiency of certain proteases.[4][5][6] This can be attributed to improved solubility and stability of the peptide substrate, reducing its aggregation and enhancing its binding to the enzyme's active site.[4][5][6] This highlights the enzyme- and substrate-specific nature of DMSO's effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | DMSO Impurities: Some grades of DMSO can contain impurities that absorb at the same wavelength as pNA (around 405 nm). | Use a high-purity, spectroscopy-grade DMSO. Run a "reagent blank" containing only the assay buffer and the final concentration of DMSO to be used in the experiment to determine the background absorbance. |
| Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or temperature. | Prepare the substrate solution fresh and keep it on ice. Ensure the assay buffer pH is stable and appropriate for the enzyme. | |
| Low Signal or No Activity | High DMSO Concentration: The final DMSO concentration may be inhibiting the enzyme.[2] | Perform a DMSO tolerance test to find the optimal concentration for your enzyme (see Experimental Protocols). Keep the final DMSO concentration below the inhibitory threshold. |
| Inhibitor/Substrate Precipitation: The test compound or substrate, dissolved in DMSO, may be precipitating when added to the aqueous buffer. | Visually inspect wells for any signs of precipitation. To improve solubility, consider gentle warming or brief sonication of the stock solutions. Modifying the buffer composition (e.g., adding a non-ionic detergent like Triton X-100 at a low concentration, such as 0.01%) may also help. | |
| Poor Reproducibility | Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between wells can significantly affect enzyme activity. | Prepare a master mix for your reagents (buffer, enzyme, substrate, and inhibitor) to ensure a consistent final DMSO concentration across all relevant wells. |
| Compound Aggregation: Some test compounds can form aggregates in aqueous buffers, and this can be influenced by the DMSO concentration. | Including detergents like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer can help prevent compound aggregation. |
Data Presentation
Table 1: General Effect of DMSO Concentration on Protease Activity
| Final DMSO Concentration (v/v) | Typical Effect on Enzyme Activity | Notes |
| 0% | Baseline activity | May not be feasible if substrate or inhibitors have low aqueous solubility. |
| 0.1% - 1% | Often well-tolerated | Minimal to no inhibitory effect on many enzymes.[2] |
| 1% - 5% | Variable | May cause slight to moderate inhibition in sensitive enzymes. Some enzymes may show enhanced activity.[7] 5% DMSO has been observed to markedly increase the Km of some peptidases.[7] |
| > 5% | Often inhibitory | Increased likelihood of enzyme conformational changes and inhibition.[2][3][4][5][6] However, some proteases maintain or even increase activity at concentrations as high as 20%.[4][5][6] |
Table 2: Impact of DMSO on 3CLpro Kinetic Parameters
| DMSO Concentration (v/v) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 0% | 25.4 ± 2.1 | 0.13 ± 0.01 | 5,118 |
| 5% | 22.1 ± 1.8 | 0.18 ± 0.01 | 8,145 |
| 10% | 19.7 ± 1.5 | 0.22 ± 0.01 | 11,167 |
| 20% | 15.3 ± 1.2 | 0.25 ± 0.01 | 16,340 |
This table is adapted from a study on SARS-CoV-2 3CLpro and illustrates how DMSO can, in some cases, enhance catalytic efficiency.[4][5][6]
Experimental Protocols
Protocol 1: DMSO Tolerance Assay
This protocol is designed to determine the optimal final concentration of DMSO for your specific enzyme and assay conditions.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme stock solution
-
This compound substrate stock solution (dissolved in 100% DMSO)
-
High-purity DMSO
-
96-well microplate
Procedure:
-
Prepare a series of DMSO dilutions in your assay buffer to achieve final concentrations ranging from 0% to 10% (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 7.5, 10%).
-
In a 96-well plate, add the appropriate volume of each DMSO dilution.
-
Add the enzyme to each well to a constant final concentration.
-
To initiate the reaction, add the this compound substrate to each well. The volume of the substrate stock added should be kept constant across all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically over a set period (e.g., 15-30 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each DMSO concentration.
-
Plot the initial velocity as a function of the final DMSO concentration to determine the highest concentration that does not significantly inhibit enzyme activity.
Protocol 2: General this compound Assay with Inhibitor
Reagents:
-
Assay Buffer
-
Enzyme solution
-
This compound substrate stock solution (in 100% DMSO)
-
Inhibitor stock solutions (in 100% DMSO)
-
Control (100% DMSO, no inhibitor)
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions or DMSO control to the appropriate wells.
-
Add the enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature.
-
Start the reaction by adding the this compound substrate solution to all wells.
-
Measure the absorbance at 405 nm kinetically.
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
Visualizations
Caption: Workflow for this compound inhibition assay.
Caption: Troubleshooting logic for common DMSO-related assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing non-enzymatic degradation of Ala-Phe-Pro-pNA
Welcome to the technical support center for Ala-Phe-Pro-pNA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the non-enzymatic degradation of the chromogenic substrate this compound.
Troubleshooting Guide: High Background Signal/Spontaneous Color Change
This guide addresses the common issue of observing a yellow color in your this compound solution before the addition of an enzyme, which indicates premature release of the p-nitroaniline (pNA) chromophore.
| Observation | Potential Cause | Recommended Action |
| Yellowing of stock solution immediately after dissolving | Solvent-Induced Degradation: Some organic solvents, particularly those with residual water or impurities, can promote hydrolysis. | Prepare stock solutions in high-purity, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] |
| Gradual increase in background absorbance over time in assay buffer | pH-Mediated Hydrolysis: The p-nitroanilide bond is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[3][4] | - Optimize the assay pH to be as close to neutral (pH 7.0-7.5) as the enzyme's activity profile allows.- Run a time-course experiment with the substrate in the assay buffer alone to quantify the rate of spontaneous hydrolysis. |
| Increased background signal at elevated assay temperatures | Thermal Degradation: Higher temperatures can accelerate the rate of hydrolysis.[3] | - If possible, perform the assay at a lower temperature (e.g., 25°C or 37°C) where the substrate is more stable, ensuring the enzyme is still sufficiently active.- Always include a "substrate only" control at the same temperature to correct for background absorbance. |
| Inconsistent background signal between experiments | Photodegradation: Exposure to light, especially UV light, can potentially contribute to the degradation of the substrate. | - Store the lyophilized powder and stock solutions protected from light.[5]- Prepare and handle solutions in a dimly lit environment or use amber-colored tubes. |
| Precipitation of the substrate in the assay buffer | Low Solubility: If the concentration of the organic solvent from the stock solution is too high in the final aqueous buffer, the substrate may precipitate, leading to inaccurate readings. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low, typically not exceeding 1-10%.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic degradation of this compound?
A1: The primary mechanism is the hydrolysis of the amide bond linking the proline residue to the p-nitroaniline (pNA) molecule. This reaction releases the yellow pNA chromophore and can be catalyzed by acidic or basic conditions, as well as elevated temperatures.
Q2: How should I properly store my this compound?
A2: Proper storage is crucial for maintaining the stability of the substrate.
-
Lyophilized Powder: Store desiccated at -20°C and protected from light.[1][5] Under these conditions, it should be stable for several months to years.[1][6]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C. When stored at -20°C, the solution should be used within one month to prevent loss of potency.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Q3: My assay requires a high pH for optimal enzyme activity. How can I minimize background hydrolysis of this compound?
A3: At alkaline pH, the rate of spontaneous hydrolysis increases.[3] To mitigate this:
-
Prepare Fresh Solutions: Make the substrate solution in your assay buffer immediately before starting the experiment.
-
Run Controls: Always include a "no-enzyme" control that contains the substrate in the assay buffer.
-
Correct for Background: Subtract the rate of pNA release in the no-enzyme control from the rate observed in the presence of the enzyme.
Q4: Can the buffer composition affect the stability of this compound?
A4: Yes, certain buffer components can influence the rate of hydrolysis. For instance, buffers with nucleophilic species could potentially increase the rate of degradation. It is recommended to use standard biological buffers like Tris-HCl or phosphate buffers.[3] Always test the stability of the substrate in your chosen buffer system as part of your assay validation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Buffers
Objective: To determine the rate of non-enzymatic hydrolysis of this compound in various buffer systems.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the following buffers:
-
50 mM Sodium Acetate, pH 5.0
-
50 mM Phosphate Buffer, pH 7.4
-
50 mM Tris-HCl, pH 8.5
-
-
In a 96-well plate, add 198 µL of each buffer to triplicate wells.
-
To initiate the experiment, add 2 µL of the 10 mM this compound stock solution to each well (final concentration: 100 µM).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 5 minutes for 2 hours.
-
Calculate the rate of pNA release (change in absorbance per unit time) for each buffer.
Hypothetical Stability Data
The following table summarizes hypothetical results from the stability assessment protocol.
| Buffer System | pH | Temperature (°C) | Rate of Spontaneous Hydrolysis (mOD/min) |
| 50 mM Sodium Acetate | 5.0 | 37 | 0.1 |
| 50 mM Phosphate Buffer | 7.4 | 37 | 0.3 |
| 50 mM Tris-HCl | 8.5 | 37 | 1.2 |
| 50 mM Phosphate Buffer | 7.4 | 25 | 0.15 |
mOD = milli-Optical Density units
Visualizations
Non-Enzymatic Hydrolysis Pathway
Caption: Factors influencing the non-enzymatic hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Ala-Phe-Pro-pNA assay stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of assays involving the chromogenic substrate Ala-Phe-Pro-pNA.
Frequently Asked Questions (FAQs)
Q1: How should the lyophilized this compound powder be stored?
The lyophilized powder should be stored in a tightly sealed container, protected from light, and kept desiccated at -20°C. Under these conditions, the substrate is expected to be stable for an extended period.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of p-nitroanilide-based substrates. Ensure the DMSO is of high purity and anhydrous to minimize degradation of the substrate.
Q3: How should the this compound stock solution be stored and for how long?
Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When stored properly, the stock solution is generally stable for several months. It is advisable to protect the solution from light.
Q4: What factors can affect the stability of the this compound substrate in an assay?
The stability of this compound in an aqueous assay buffer can be influenced by several factors:
-
pH: p-Nitroanilide substrates are susceptible to hydrolysis, which is accelerated at higher pH. It is crucial to determine the optimal pH for your enzyme of interest while considering the stability of the substrate.
-
Temperature: Higher temperatures can increase the rate of both enzymatic and non-enzymatic hydrolysis of the substrate.
-
Light: Exposure to light can lead to the degradation of the p-nitroanilide moiety. Assays should be performed with protection from direct light where possible.
Q5: How can I minimize the background absorbance from the substrate?
To minimize background absorbance, prepare fresh dilutions of the substrate in the assay buffer for each experiment. Avoid prolonged incubation of the substrate in aqueous buffers, especially at alkaline pH. Keeping the substrate solution on ice until use can also help reduce spontaneous hydrolysis.
Storage and Stability Summary
| Condition | Form | Storage Temperature | Duration | Notes |
| Long-term | Lyophilized Powder | -20°C | Up to several years | Keep desiccated and protected from light. |
| Short-term | Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Diluted in Aqueous Buffer | 4°C (on ice) | Use within the same day | Prepare fresh before each experiment to minimize hydrolysis. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate working solution for each experiment. Keep the substrate solution on ice. Optimize the assay pH to balance enzyme activity and substrate stability. |
| Contaminated reagents or buffer. | Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect assay conditions (pH, temperature). | Optimize the assay buffer pH and temperature for your specific enzyme. | |
| Substrate concentration is too low. | Titrate the substrate concentration to determine the optimal concentration (typically around the Km value). | |
| Presence of an inhibitor in the sample. | Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition. | |
| Precipitation in Wells | Poor solubility of the substrate in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not cause precipitation. A final DMSO concentration of 1-5% is generally well-tolerated. |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or monitor the reaction for a shorter period to ensure initial velocity is measured. |
| Enzyme instability under assay conditions. | Add stabilizing agents to the buffer if necessary (e.g., BSA, glycerol). | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations across the plate. | Ensure the plate is uniformly heated by pre-incubating it at the assay temperature. |
Experimental Protocols
General Protease Assay Protocol using this compound
This protocol provides a general framework. Optimal conditions such as buffer composition, pH, temperature, and substrate concentration should be determined empirically for each specific enzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).
-
Substrate Stock Solution: Dissolve this compound in high-quality DMSO to a concentration of 10-20 mM.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay should be determined to ensure a linear rate of product formation.
-
p-Nitroaniline (pNA) Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to create a standard curve for converting absorbance values to molar concentrations.
2. Assay Procedure (96-well plate format):
-
Add the assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add the desired volume of the substrate working solution to each well.
-
To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent (e.g., 200 µL).
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds for 15-30 minutes).
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of reaction (moles/min). The molar extinction coefficient for pNA is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.
-
To determine kinetic parameters like Km and Vmax, perform the assay with varying concentrations of the substrate and fit the initial velocity data to the Michaelis-Menten equation.
Visualizations
Caption: Workflow for a typical protease assay using this compound.
Validation & Comparative
Validating Tripeptidyl Peptidase I Activity: A Comparative Guide to Synthetic Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of tripeptidyl peptidase I (TPP1) activity is crucial for understanding its role in physiology and the progression of diseases such as late-infantile neuronal ceroid lipofuscinosis (CLN2). This guide provides a comprehensive comparison of synthetic substrates for validating TPP1 activity, with a focus on the chromogenic substrate Ala-Phe-Pro-pNA and its fluorogenic alternatives. Experimental data, detailed protocols, and workflow diagrams are presented to aid in the selection of the most suitable substrate for specific research needs.
Tripeptidyl peptidase I is a lysosomal serine protease that cleaves tripeptides from the N-terminus of proteins and peptides. Its deficiency leads to the fatal neurodegenerative disorder, CLN2 disease. Therefore, reliable methods for quantifying TPP1 activity are essential for diagnostics, drug screening, and fundamental research. The validation of TPP1 activity typically relies on the enzymatic cleavage of synthetic substrates that release a detectable molecule, either a chromophore or a fluorophore.
This guide compares the performance of the chromogenic substrate this compound with commonly used fluorogenic substrates, including those based on 7-amido-4-methylcoumarin (AMC) and rhodamine 110.
Quantitative Comparison of TPP1 Substrates
The choice of substrate for a TPP1 activity assay is critical and depends on the required sensitivity, the available instrumentation, and the experimental context. While this compound offers a straightforward colorimetric assay, fluorogenic substrates generally provide significantly higher sensitivity. The following table summarizes the available quantitative data for different TPP1 substrates.
| Substrate | Type | Reporter Group | Wavelength (Ex/Em or Abs) | Kinetic Parameters (kcat/Km) | Notes |
| This compound | Chromogenic | p-Nitroaniline (pNA) | 405-410 nm (Abs) | Data not available | Simple, colorimetric assay. |
| Ala-Ala-Phe-AMC | Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | ~360-380 nm / ~440-460 nm | - | Widely used fluorogenic substrate. |
| Ala-Ala-Phe-MCA | Fluorogenic | 7-Amino-4-methylcoumarin (MCA) | Not specified | Reference value | kcat/Km for a similar AMC-based substrate provides a benchmark. |
| Ala-Arg-Phe*Nph-Arg-Leu | Fluorogenic | Naphthylamine | Not specified | 40x higher than Ala-Ala-Phe-MCA[1] | A more efficient substrate identified through specificity studies. |
| [Ala-Ala-Phe]2-rhodamine 110 | Fluorogenic | Rhodamine 110 | ~498 nm / ~521 nm | Not specified | High sensitivity, suitable for living cell assays.[2] |
| [Arg-Nle-Nle]2-rhodamine 110 | Fluorogenic | Rhodamine 110 | ~498 nm / ~521 nm | Not specified | An alternative rhodamine-based substrate with different peptide sequence.[2] |
Note: Specific kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
Enzymatic Reaction and Experimental Workflow
The fundamental principle behind these assays is the TPP1-catalyzed hydrolysis of the peptide bond linking the tripeptide to the reporter molecule. This releases the reporter group, which can then be quantified.
Caption: Enzymatic cleavage of this compound by TPP1.
A generalized workflow for comparing the activity of TPP1 with different substrates is essential for selecting the optimal assay for a given application.
Caption: Comparative workflow for TPP1 activity assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for TPP1 activity assays using this compound and its fluorogenic alternatives.
Protocol 1: TPP1 Activity Assay using this compound (Chromogenic)
1. Materials:
-
Recombinant human TPP1
-
This compound substrate
-
Assay Buffer: 100 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100
-
Stop Solution: 1 M Tris-HCl, pH 9.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the TPP1 enzyme to the desired concentration in Assay Buffer.
-
Prepare a series of substrate concentrations by diluting the stock solution in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well. Include a blank control with buffer instead of enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the TPP1 activity based on the change in absorbance over time, using the molar extinction coefficient of p-nitroaniline.
Protocol 2: TPP1 Activity Assay using Ala-Ala-Phe-AMC (Fluorogenic)
1. Materials:
-
Recombinant human TPP1
-
Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) substrate
-
Assay Buffer: 100 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100
-
Stop Solution: 0.5 M EDTA, pH 12.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
2. Procedure:
-
Prepare a stock solution of AAF-AMC in DMSO.
-
Dilute the TPP1 enzyme to the desired concentration in Assay Buffer.
-
Prepare a series of substrate concentrations by diluting the stock solution in Assay Buffer.
-
In a 96-well black plate, add 50 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well. Include a blank control with buffer instead of enzyme.
-
Incubate the plate at 37°C, protected from light, for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Quantify TPP1 activity by comparing the fluorescence of the samples to a standard curve of free AMC.
Protocol 3: TPP1 Activity Assay using [Ala-Ala-Phe]2-rhodamine 110 (Fluorogenic)
1. Materials:
-
Recombinant human TPP1
-
[Ala-Ala-Phe]2-rhodamine 110 substrate
-
Assay Buffer: 100 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~498 nm, Emission: ~521 nm)
2. Procedure:
-
Prepare a stock solution of [Ala-Ala-Phe]2-rhodamine 110 in DMSO.
-
Dilute the TPP1 enzyme to the desired concentration in Assay Buffer.
-
Prepare a series of substrate concentrations by diluting the stock solution in Assay Buffer.
-
In a 96-well black plate, add 50 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well. Include a blank control with buffer instead of enzyme.
-
Measure the fluorescence kinetically at 37°C in a fluorescence microplate reader.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Quantify TPP1 activity by comparing the rate of fluorescence increase to a standard curve of free rhodamine 110.
Substrate Specificity and Considerations
While synthetic substrates are invaluable tools, it is important to consider their specificity. Some substrates may be cleaved by other proteases, leading to an overestimation of TPP1 activity. For instance, some AMC-based substrates can be hydrolyzed by other peptidases. Therefore, it is recommended to use specific TPP1 inhibitors in control experiments to confirm that the measured activity is indeed from TPP1. The development of more specific substrates, such as those with optimized peptide sequences, is an ongoing area of research that promises to improve the accuracy of TPP1 activity assays.[1]
References
A Comparative Guide to TPP1 Substrates: Ala-Phe-Pro-pNA versus Fluorogenic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tripeptidyl-peptidase 1 (TPP1), a lysosomal serine protease, plays a crucial role in cellular homeostasis by cleaving N-terminal tripeptides from various substrates. Deficiencies in TPP1 activity lead to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2). Accurate and sensitive measurement of TPP1 activity is paramount for basic research, clinical diagnostics, and the development of therapeutic interventions. This guide provides an objective comparison of the traditional chromogenic substrate, Alanine-Phenylalanine-Proline-p-nitroanilide (Ala-Phe-Pro-pNA), with modern fluorogenic substrates for the enzymatic assessment of TPP1.
Principles of TPP1 Activity Assays
The measurement of TPP1 activity relies on the enzymatic cleavage of a synthetic substrate, which releases a detectable reporter molecule. The choice of substrate significantly impacts the sensitivity, specificity, and overall performance of the assay.
Chromogenic Substrates: These substrates, such as this compound, consist of a tripeptide recognized by TPP1 linked to a chromophore, p-nitroaniline (pNA). Upon cleavage by TPP1, the colorless pNA is released and can be quantified by measuring its absorbance at a specific wavelength (typically around 405 nm). The rate of pNA release is directly proportional to the TPP1 activity.
Fluorogenic Substrates: These substrates employ a similar principle but utilize a fluorophore instead of a chromophore. A common example is Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC). The intact substrate is non-fluorescent or has low fluorescence. Enzymatic cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be detected with high sensitivity using a fluorometer.
Quantitative Comparison of Substrate Performance
| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| Ala-Ala-Phe-AMC | 230 ± 20 | 2.0 ± 0.1 | 8,700 |
| Arg-Nle-Nle-AMC | 12 ± 1 | 4.8 ± 0.1 | 400,000 |
| Arg-Nle-Phe-AMC | 15 ± 2 | 4.5 ± 0.2 | 300,000 |
| Arg-Ala-Phe-AMC | 30 ± 3 | 3.9 ± 0.2 | 130,000 |
Data for fluorogenic substrates are derived from Tian et al., 2006.[1]
The data clearly indicates that fluorogenic substrates, particularly those with an Arginine residue in the P3 position, exhibit significantly higher catalytic efficiencies compared to the conventional Ala-Ala-Phe-AMC.[1] This translates to a more rapid and sensitive detection of TPP1 activity.
Experimental Protocols
General Protocol for TPP1 Activity Assay using a Chromogenic pNA Substrate
This protocol provides a general framework for a TPP1 assay using a p-nitroanilide-based substrate. Optimization of buffer components, pH, substrate concentration, and incubation time may be required.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium acetate, pH 4.0, containing 0.1% Triton X-100.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Stop Solution: 0.5 M Tris-HCl, pH 8.5.
-
Enzyme Sample: Purified TPP1 or cell/tissue lysate containing TPP1.
-
-
Assay Procedure:
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
In a microplate well, add 50 µL of assay buffer.
-
Add 20 µL of the enzyme sample to the well.
-
To initiate the reaction, add 30 µL of the substrate stock solution (final concentration will depend on the experimental design, ideally around the Km value).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
Calculate TPP1 activity based on a p-nitroaniline standard curve.
-
Detailed Protocol for TPP1 Activity Assay using the Fluorogenic Substrate Ala-Ala-Phe-AMC
This protocol is adapted from established methods for measuring TPP1 activity using the fluorogenic substrate Ala-Ala-Phe-AMC.[2][3]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium acetate, pH 4.0, containing 0.1% Triton X-100 and 0.1 M NaCl.
-
Substrate Stock Solution: Dissolve Ala-Ala-Phe-AMC in DMSO to a concentration of 10 mM.
-
Stop Solution: 0.5 M EDTA, pH 12.0.
-
Enzyme Sample: Purified TPP1 or cell/tissue lysate (e.g., 15 µg of total protein).
-
Standard: 7-amino-4-methylcoumarin (AMC) stock solution in DMSO for generating a standard curve.
-
-
Assay Procedure:
-
Prepare a reaction mixture by diluting the enzyme sample in 150 µL of assay buffer in a black 96-well microplate.
-
Add the Ala-Ala-Phe-AMC substrate to a final concentration of 62.5 µM.[2][3]
-
Incubate the plate at 37°C for a suitable duration (e.g., 1 to 20 hours, depending on the enzyme concentration).[2][3]
-
Terminate the reaction by adding 100 µL of the stop solution.[2][3]
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 355-380 nm and an emission wavelength of approximately 460 nm.
-
Quantify the amount of released AMC by comparing the fluorescence values to a standard curve prepared with known concentrations of AMC.
-
Express TPP1 activity as nmol of AMC released per unit time per mg of protein (nmol/h/mg).
-
Visualizing the Enzymatic Reactions and Workflows
To further clarify the processes, the following diagrams illustrate the enzymatic reactions and experimental workflows.
Caption: Enzymatic cleavage of this compound by TPP1.
Caption: Enzymatic cleavage of a fluorogenic peptide-AMC substrate by TPP1.
Caption: General experimental workflow for a TPP1 activity assay.
Conclusion
The choice between chromogenic and fluorogenic substrates for TPP1 activity assays depends on the specific requirements of the experiment.
-
This compound and other chromogenic substrates offer a cost-effective and straightforward method for measuring TPP1 activity. However, they generally suffer from lower sensitivity compared to fluorogenic alternatives. The lack of readily available kinetic data for this compound with TPP1 makes direct performance comparisons challenging.
-
Fluorogenic substrates , such as Ala-Ala-Phe-AMC and its improved variants, provide significantly higher sensitivity and a wider dynamic range.[1] The development of novel fluorogenic substrates with optimized peptide sequences has led to substantial improvements in catalytic efficiency, enabling more robust and rapid detection of TPP1 activity, even in samples with low enzyme concentrations.[1]
For researchers and drug development professionals requiring high sensitivity, broad dynamic range, and high-throughput capabilities, fluorogenic substrates are the superior choice for TPP1 activity assessment. While chromogenic substrates may suffice for preliminary or less demanding applications, the enhanced performance of fluorogenic assays makes them the recommended standard for rigorous and quantitative studies of TPP1 function.
References
A Researcher's Guide to Chromogenic Substrates: Comparing Kinetic Parameters for Alkaline Phosphatase
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical step in the development of robust and sensitive assays. Alkaline Phosphatase (ALP) is a widely used reporter enzyme, and its activity is typically detected through the hydrolysis of a chromogenic substrate, which results in a colored product. The efficiency of this reaction is defined by key kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
This guide provides an objective comparison of the kinetic performance of different chromogenic substrates for ALP, supported by experimental data, to aid researchers in making informed decisions for their specific assay requirements.
Comparing Kinetic Parameters: A Quantitative Look
The choice of substrate can significantly impact assay performance. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. A lower Kₘ suggests a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for optimizing assay sensitivity, dynamic range, and incubation times.
Below is a summary of kinetic data for two common chromogenic substrates with Calf Intestinal Alkaline Phosphatase (CIAP).
| Substrate | Buffer System (37°C) | Kₘ (M) | Vₘₐₓ (µmoles·min⁻¹·unit⁻¹) | Catalytic Rate (kcat, s⁻¹) |
| p-Nitrophenyl Phosphate (pNPP) | 100 mM Glycine-NaOH, pH 9.5 | 4.0 x 10⁻⁴ | 1.60 | 42.55[1] |
| p-Nitrophenyl Phosphate (pNPP) | 50 mM Tris-HCl, pH 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98[1] |
| Naphthol-AS-Bi-Phosphate | Histochemical Assay, pH 8.3 | ~2.6 x 10⁻⁵ | Not Directly Comparable | Not Reported |
Note: The affinity for Naphthol-AS-Bi-phosphate is reported to be approximately 10 times higher than for pNPP with the purified enzyme[2]. The Kₘ value shown is estimated based on this comparison with pNPP in a similar pH range. Vₘₐₓ was reported in absorbance units and is not directly comparable to the units for pNPP.
Soluble vs. Precipitating Substrates: A Qualitative Comparison
Not all substrates are suitable for all applications. While pNPP yields a soluble product ideal for ELISA and other solution-based assays, substrates like BCIP/NBT produce an insoluble precipitate, making them the standard for applications requiring spatial localization, such as Western Blotting and Immunohistochemistry.
| Feature | p-Nitrophenyl Phosphate (pNPP) | BCIP/NBT |
| Application | ELISA, Solution-based kinetic assays[3] | Western Blot, Immunohistochemistry (IHC), In Situ Hybridization[4] |
| Product Type | Soluble[5] | Insoluble Precipitate[4][6] |
| Product Color | Yellow[7] | Dark Blue / Purple[6] |
| Relative Sensitivity | Standard | High; signal continues to develop over hours[7][8] |
| Kinetic Measurement | Easily measured by spectrophotometry in solution[7] | Not suitable for standard solution-based kinetic assays |
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the enzymatic reaction, the experimental process for determining kinetic parameters, and the logic for substrate selection.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of a chromogenic substrate, such as pNPP, with ALP.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer system (e.g., 100 mM Glycine-NaOH, pH 9.5, containing 1 mM MgCl₂). The choice of buffer and pH can significantly affect kinetic parameters[1][9].
-
Enzyme Stock Solution: Prepare a concentrated stock solution of Calf Intestinal Alkaline Phosphatase (CIAP) in the assay buffer. The final concentration in the assay should be kept constant and low enough to ensure initial velocity measurements are linear over time.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of the chromogenic substrate (e.g., 50 mM pNPP) in the assay buffer.
-
Stop Solution: Prepare a solution to halt the enzymatic reaction (e.g., 3 M NaOH).
2. Assay Procedure:
-
Substrate Dilutions: Perform a serial dilution of the substrate stock solution to create a range of concentrations. This range should typically span from ~0.1 x Kₘ to at least 10 x Kₘ.
-
Reaction Setup: In a 96-well microplate, add the assay buffer and the enzyme solution to each well. Allow the plate to equilibrate to the desired temperature (e.g., 37°C)[9].
-
Initiate Reaction: Add the various substrate dilutions to the wells to start the reaction. The total volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the correct temperature. Measure the absorbance of the colored product at its maximum absorbance wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes)[5].
3. Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert this rate from absorbance units/min to moles/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values for Kₘ and Vₘₐₓ.
-
Calculate kcat: The catalytic rate, or turnover number (kcat), can be calculated from the Vₘₐₓ and the total enzyme concentration [E] using the formula: kcat = Vₘₐₓ / [E].
References
- 1. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. 5-Bromo-4-chloro-3-indolyl phosphate disodium salt, 98% 102185-33-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. Alkaline Phosphatase Yellow alkaline phosphatase substrate, chromogenic liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Quantification and comparison of bone-specific alkaline phosphatase with two methods in normal and paget’s specimens - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Prolyl Endopeptidase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic Ala-Phe-Pro-pNA assay with alternative methods for measuring prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), activity. PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is implicated in various physiological processes, making its accurate measurement crucial in research and drug development. This document outlines the principles, performance characteristics, and experimental protocols for the chromogenic assay, fluorogenic assays, and high-performance liquid chromatography (HPLC)-based methods to assist researchers in selecting the most suitable assay for their specific needs.
Quantitative Performance Comparison
The selection of an appropriate assay for measuring prolyl endopeptidase activity is often dependent on the specific requirements of the experiment, such as the need for high sensitivity, the nature of the substrate, or the required throughput. Below is a summary of the key performance characteristics of the three major assay types.
| Feature | Chromogenic Assay (this compound) | Fluorogenic Assay | HPLC-Based Assay |
| Principle | Colorimetric detection of p-nitroaniline (pNA) released from a chromogenic substrate. | Fluorometric detection of a fluorophore (e.g., AMC) released from a fluorogenic substrate. | Separation and quantification of peptide substrate and cleavage products. |
| Typical Substrate | Z-Gly-Pro-pNA, Suc-Ala-Pro-pNA | Z-Gly-Pro-AMC | Physiologically relevant peptides (e.g., Substance P, gluten-derived peptides). |
| Detection Method | Spectrophotometry (Absorbance at ~410 nm). | Fluorometry (e.g., Ex: 360-380 nm, Em: 440-460 nm). | UV detection or Mass Spectrometry. |
| Sensitivity | Moderate. | High, generally more sensitive than colorimetric assays. | High, especially when coupled with mass spectrometry. |
| Throughput | High, suitable for microplate format. | High, suitable for microplate format. | Low to medium, requires serial sample processing. |
| Specificity | Can be susceptible to interference from other proteases. Specificity can be confirmed with inhibitors. | Can also be affected by other proteases. Specificity can be confirmed with inhibitors. | Very high, allows for the precise identification and quantification of cleavage products. |
| Cost | Generally lower cost per sample. | Moderate cost per sample. | Higher cost due to instrumentation and column maintenance. |
| Advantages | Simple, cost-effective, and widely available. | High sensitivity, wider dynamic range. | High specificity, suitable for complex biological samples and native peptide substrates. |
| Disadvantages | Lower sensitivity compared to fluorogenic assays, potential for colorimetric interference. | Can be prone to quenching effects, higher cost than colorimetric assays. | Lower throughput, more complex instrumentation and data analysis. |
Experimental Protocols
Detailed methodologies for each assay type are provided below. These protocols are based on established methods in the scientific literature and should be optimized for specific experimental conditions.
Chromogenic this compound Assay
This protocol is based on the colorimetric detection of p-nitroaniline (pNA) released upon cleavage of a pNA-containing substrate by prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase enzyme
-
Substrate: Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) or a similar chromogenic substrate
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of the Z-Gly-Pro-pNA substrate in a suitable solvent (e.g., 1,4-dioxane).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
Add the enzyme solution to the wells of the 96-well microplate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 410 nm over time using a microplate reader. The rate of pNA release is proportional to the enzyme activity.
Fluorogenic Assay
This protocol utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase enzyme
-
Substrate: Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) or other suitable fluorogenic substrate
-
Assay Buffer: e.g., 100 mM K-phosphate buffer, pH 7.5, containing 1 mM EDTA
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the Z-Gly-Pro-AMC substrate in a solvent like DMSO.
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
Add the enzyme solution to the wells of the black 96-well microplate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time. The rate of fluorescence increase is proportional to the enzyme activity.
HPLC-Based Assay
This method is ideal for studying the cleavage of more complex, physiologically relevant peptide substrates.
Materials:
-
Prolyl endopeptidase enzyme
-
Peptide substrate (e.g., a gluten-derived peptide like PQPQLPYPQPQLP)
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., Trifluoroacetic acid, TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare solutions of the enzyme and peptide substrate in the assay buffer.
-
Mix the enzyme and substrate to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution like TFA.
-
Inject the quenched samples into the HPLC system.
-
Separate the uncleaved substrate from the cleavage products using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm.
-
Quantify the decrease in the substrate peak area and/or the increase in the product peak areas to determine the enzyme activity.
Visualizations
Prolyl Endopeptidase Signaling Pathway
Caption: General signaling pathway of prolyl endopeptidase.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for prolyl endopeptidase assays.
Evaluating the Specificity of Ala-Phe-Pro-pNA and Its Alternatives for Different Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of protease activity. This guide provides a comparative analysis of the chromogenic substrate Ala-Phe-Pro-pNA and its more commonly utilized alternatives, focusing on their specificity for different proteases. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most suitable substrate for your research needs.
The chromogenic substrate this compound is designed for the detection of certain protease activities. However, a comprehensive review of the scientific literature reveals a scarcity of kinetic data for this specific peptide. A closely related and more frequently studied alternative is the N-terminally protected peptide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The presence of the succinyl group at the N-terminus often enhances substrate solubility and recognition by certain proteases. This guide will focus on the available data for this and other relevant alternative substrates to provide a useful comparison for researchers.
Comparative Analysis of Protease Substrate Specificity
The efficiency and specificity of a protease for a given substrate are best described by the kinetic parameters Km, kcat, and the specificity constant (kcat/Km). Below are tables summarizing the available kinetic data for the hydrolysis of various p-nitroanilide (pNA) substrates by three key proteases: Prolyl Endopeptidase, Chymotrypsin, and Cathepsin G.
Prolyl Endopeptidase (PEP)
Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. The most common chromogenic substrate for PEP is Suc-Ala-Pro-pNA. One study noted that Ala-Pro-pNA, which lacks the N-terminal succinyl group, did not show any reaction with the prolyl endopeptidases tested, suggesting the importance of the N-terminal protecting group for substrate binding and hydrolysis[1].
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Pro-pNA | Flavobacterium meningosepticum | 0.46 | 55 | 120,000 |
| Suc-Ala-Pro-pNA | Myxococcus xanthus | 0.91 | 63 | 69,000 |
| Suc-Ala-Pro-pNA | Sphingomonas capsulata | 0.38 | 23 | 61,000 |
Chymotrypsin
Chymotrypsin is a digestive serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. Suc-AAPF-pNA is a well-established substrate for chymotrypsin and related proteases.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Pancreas | 0.06 | 76 | 1,267,000 |
| Suc-Ala-Ala-Pro-Leu-pNA | Bovine Pancreas | 0.9 | 1.8 | 2,000 |
| Suc-Ala-Ala-Pro-Ala-pNA | Bovine Pancreas | 1.9 | 0.015 | 8 |
| Suc-Ala-Ala-Pro-Val-pNA | Bovine Pancreas | 2.5 | 0.008 | 3 |
Cathepsin G
Cathepsin G is a serine protease found in the azurophilic granules of neutrophils. It exhibits a broad specificity, with a preference for hydrophobic residues in the P1 position, similar to chymotrypsin.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | Human Neutrophil | 1.7 | - | 18,000 |
| Suc-Ala-Ala-Pro-Leu-pNA | Human Neutrophil | 0.6 | - | 21,000 |
| Suc-Ala-Ala-Pro-Val-pNA | Human Neutrophil | 1.5 | - | 1,500 |
| Suc-Ala-Ala-Pro-Ala-pNA | Human Neutrophil | 2.0 | - | 700 |
Experimental Protocols
General Protocol for Determining Protease Specificity using p-Nitroanilide Substrates
This protocol outlines a general procedure for comparing the specificity of a protease against a panel of p-nitroanilide (pNA) based chromogenic substrates.
1. Materials and Reagents:
-
Purified protease of interest
-
A panel of p-nitroanilide substrates (e.g., this compound, Suc-Ala-Ala-Pro-Phe-pNA, and other relevant alternatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Substrate Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
2. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in an appropriate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solutions: Prepare stock solutions of each p-nitroanilide substrate in DMSO (e.g., 10 mM).
-
Working Substrate Solutions: Dilute the substrate stock solutions in the assay buffer to a range of concentrations for kinetic analysis (e.g., from 0.1x to 10x the expected Km).
3. Assay Procedure:
-
Set the microplate reader to the appropriate temperature for the enzyme's optimal activity (e.g., 37°C).
-
In each well of the microplate, add a fixed volume of the appropriate working substrate solution.
-
To initiate the reaction, add a small volume of the diluted enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately start monitoring the increase in absorbance at 405 nm (or 410 nm) over time. The release of p-nitroaniline from the substrate results in a yellow color.
-
Record the absorbance readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
4. Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 405 nm is typically around 10,500 M⁻¹cm⁻¹.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) from the Vmax (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Calculate the specificity constant (kcat/Km) for each substrate.
-
Compare the kcat/Km values to determine the relative specificity of the protease for each substrate. A higher kcat/Km value indicates greater specificity.
Visualizing the Process
Enzymatic Reaction Pathway
The following diagram illustrates the fundamental enzymatic reaction where a protease cleaves a p-nitroanilide substrate, releasing the chromogenic p-nitroaniline molecule.
Enzymatic cleavage of a pNA substrate.
Experimental Workflow for Protease Specificity Assay
This diagram outlines the key steps involved in a typical experimental workflow for determining the specificity of a protease using a panel of chromogenic substrates.
Workflow for protease specificity assay.
References
A Researcher's Guide to Assessing the Purity and Quality of Commercial Ala-Phe-Pro-pNA
For researchers in drug development and proteomics, the quality of synthetic peptides is paramount for reproducible and reliable experimental outcomes. Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-p-nitroanilide) is a widely used chromogenic substrate for assaying the activity of specific proteases, most notably prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). The purity and quality of this substrate directly impact the accuracy of enzyme kinetic measurements and inhibitor screening assays. This guide provides a comparative assessment of commercial this compound, detailing methods for its quality control and comparing it with alternative substrates.
Commercial Supplier Comparison
The selection of a reliable supplier is the first step in ensuring high-quality this compound. Purity levels, lot-to-lot consistency, and the availability of detailed quality control documentation are critical factors to consider. The following table summarizes offerings from several prominent suppliers.
| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Analytical Method |
| Chem-Impex | H-Ala-Phe-Pro-pNA | 01578 | Information not publicly available | Not specified |
| H-Phe-Pro-Ala-pNA | Not specified | Not specified | Not specified | |
| Cenmed | Phe-Pro-Ala-pNA | C007B-663158 | Not specified | Not specified |
| Adooq Bioscience | Phe-Pro-Ala-pNA | A23177 | >99% | HPLC |
| APExBIO | Phe-Pro-Ala-pNA | B6631 | Not specified | Not specified |
Note: The stated purity levels are as advertised by the suppliers and may vary between lots. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Quality Assessment: Experimental Protocols
Independent verification of purity and identity is crucial. The following are detailed protocols for the essential analytical techniques used to assess the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the this compound powder in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the expected mass of this compound (453.49 g/mol ).
Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The peptide sample from the HPLC analysis can be directly infused, or an LC-MS system can be used.
-
Ionization Mode: Positive ion mode.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 454.5. Other adducts, such as [M+Na]⁺, may also be observed.
Functional Assessment by Enzymatic Assay
An enzymatic assay confirms the substrate's functionality by measuring its cleavage by a target enzyme. The release of p-nitroaniline (pNA) results in a yellow color that can be measured spectrophotometrically.
Protocol:
-
Enzyme: Recombinant human Dipeptidyl Peptidase IV (DPP-IV) or Prolyl Endopeptidase (PEP).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO, and then dilute it in the assay buffer.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C.
-
Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of diluted enzyme solution to the wells.
-
Add 30 µL of various concentrations of the this compound substrate to initiate the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Analysis: The rate of pNA release is proportional to the enzyme activity and the quality of the substrate. Kinetic parameters like Km and Vmax can be determined by measuring the reaction rate at different substrate concentrations.
Comparison with Alternative Substrates
Several other chromogenic and fluorogenic substrates are available for assaying PEP and DPP-IV activity. The choice of substrate depends on the specific application, required sensitivity, and the enzyme being studied.
| Substrate | Enzyme Target(s) | Reporter Group | Detection Wavelength (nm) | Key Features |
| This compound | PEP, DPP-IV | p-nitroanilide (pNA) | 405 | Chromogenic, good for routine assays. |
| Gly-Pro-pNA | DPP-IV | p-nitroanilide (pNA) | 405 | Commonly used standard for DPP-IV. |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G | p-nitroanilide (pNA) | 410 | Broader specificity. |
| Z-Gly-Pro-pNA | Prolyl Endopeptidase | p-nitroanilide (pNA) | 410 | Substrate for PEP.[1] |
| Gly-Pro-AMC | DPP-IV | 7-amino-4-methylcoumarin (AMC) | Ex: 360, Em: 460 | Fluorogenic, higher sensitivity than pNA substrates. |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase | 7-amino-4-methylcoumarin (AMC) | Ex: 370, Em: 440 | Fluorogenic substrate for PEP.[2] |
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of the enzyme-substrate interaction is crucial. The following diagrams, generated using Graphviz, illustrate the quality assessment workflow and the signaling pathway of DPP-IV.
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Simplified signaling pathway of DPP-IV in glucose homeostasis.
References
A Comparative Guide to Ala-Phe-Pro-pNA and Alternative Assays for Tripeptidyl Peptidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic Ala-Phe-Pro-pNA assay with alternative methods for measuring the activity of tripeptidyl peptidase I (TPP-I), a lysosomal exopeptidase that sequentially removes tripeptides from the N-terminus of proteins. Accurate and reliable measurement of TPP-I activity is crucial for research into its physiological roles and its involvement in pathological conditions, most notably in the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).
Introduction to Tripeptidyl Peptidase I (TPP-I) and its Measurement
Tripeptidyl peptidase I (TPP-I), also known as CLN2, is a serine protease that plays a critical role in lysosomal protein degradation. The enzyme's primary function is to cleave tripeptides from the N-termini of various peptides. A deficiency in TPP-I activity leads to the accumulation of autofluorescent ceroid lipopigments in the lysosomes, resulting in the severe neurodegeneration characteristic of CLN2 disease.
The this compound (Alanine-Phenylalanine-Proline-p-nitroanilide) assay is a chromogenic method used to determine the activity of TPP-I. The enzyme cleaves the peptide bond between proline and p-nitroanilide, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. While this assay is straightforward and cost-effective, several alternative methods with different performance characteristics have been developed. This guide will compare the this compound assay with fluorogenic assays, and Enzyme-Linked Immunosorbent Assays (ELISAs).
Comparative Data of TPP-I Activity Assays
The following tables summarize the key performance characteristics of the this compound assay and its alternatives.
Table 1: Performance Characteristics of TPP-I Activity Assays
| Feature | This compound Assay (Chromogenic) | Fluorogenic Assay | ELISA |
| Principle | Enzymatic cleavage of a chromogenic substrate | Enzymatic cleavage of a fluorogenic substrate | Immuno-detection of the TPP-I protein |
| Detection Method | Spectrophotometry (Absorbance at ~405 nm) | Fluorometry (e.g., Ex/Em ~380/460 nm) | Spectrophotometry (Colorimetric) |
| Primary Measurement | Enzyme activity | Enzyme activity | Protein concentration |
| Sensitivity | Moderate | High | Very High[1] |
| Throughput | High (96-well plate format) | High (96-well plate format) | High (96-well plate format) |
| Cost per Sample | Low | Moderate | High |
| Major Advantages | Cost-effective, simple workflow | High sensitivity, wide dynamic range | High specificity, measures protein level |
| Major Disadvantages | Lower sensitivity compared to other methods | Potential for background fluorescence | Does not directly measure enzyme activity |
Table 2: Quantitative Performance Data for TPP-I Assays
| Parameter | This compound Assay | Fluorogenic Assay (Ala-Ala-Phe-AMC) | TPP-I ELISA Kit |
| Substrate | This compound | Ala-Ala-Phe-7-amido-4-methylcoumarin (AMC)[2] | N/A |
| Specific Activity | Data not readily available | >850 pmol/min/µg (recombinant human TPP1) | N/A |
| Detection Limit | Generally in the micromolar range (estimated) | Picomolar to nanomolar range | As low as 0.094 ng/mL[3] |
| Dynamic Range | Narrower | Wider | Wide (e.g., 0.156-10 ng/mL)[3] |
Experimental Protocols
This compound Chromogenic Assay
This protocol is a general guideline for measuring TPP-I activity using the this compound substrate.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Sample containing TPP-I (e.g., cell lysate, purified enzyme)
-
Stop Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the this compound substrate solution in the assay buffer to the desired final concentration.
-
Add a specific volume of the sample to each well of the microplate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 405 nm.
-
Calculate the enzyme activity based on the amount of pNA released, using a standard curve generated with known concentrations of pNA.
Fluorogenic Assay for TPP-I Activity
This protocol is based on the use of the fluorogenic substrate Ala-Ala-Phe-AMC.
Materials:
-
Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) substrate
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.0
-
Recombinant Human TPP-I (rhTPP1) or sample
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
If using a pro-form of the enzyme, dilute it in Activation Buffer and incubate for 1 hour at 37°C to activate.
-
Prepare the AAF-AMC substrate solution in Assay Buffer.
-
Add the activated enzyme or sample to the wells of the black microplate.
-
Initiate the reaction by adding the substrate solution.
-
Immediately start kinetic measurements, reading fluorescence at 380 nm excitation and 460 nm emission at regular intervals.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
TPP-I ELISA Protocol
This is a general protocol for a sandwich ELISA for TPP-I.[1][3]
Materials:
-
TPP-I ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Sample containing TPP-I
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare all reagents, samples, and standards as instructed in the kit manual.
-
Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the recommended time (e.g., 2 hours at 37°C).
-
Aspirate the wells and add the biotin-conjugated detection antibody. Incubate (e.g., 1 hour at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the enzyme-conjugated avidin (e.g., HRP-avidin). Incubate (e.g., 1 hour at 37°C).
-
Wash the wells again.
-
Add the TMB substrate solution and incubate in the dark until color develops (e.g., 15-25 minutes at 37°C).
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TPP-I in the samples by comparing their absorbance to the standard curve.
Visualization of Assay Workflows
Enzymatic Reaction of this compound Assay
Caption: Workflow of the this compound Assay.
Comparison of Assay Principles
Caption: Comparison of Assay Principles.
Conclusion
The choice of assay for measuring TPP-I activity depends on the specific research needs. The this compound assay is a cost-effective and simple method suitable for high-throughput screening and routine activity checks where high sensitivity is not the primary concern. For applications requiring higher sensitivity and a wider dynamic range, such as the analysis of samples with low enzyme concentrations, fluorogenic assays are a superior choice. ELISAs provide the highest sensitivity and specificity for quantifying the absolute amount of TPP-I protein, which is invaluable for studies where protein expression levels are of interest, but they do not provide a direct measure of enzymatic activity. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate assay for their experimental goals.
References
- 1. Mouse Tripeptidyl Peptidase I (TPP1) ELISA Kit RD-TPP1-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 2. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human TPP1(Tripeptidyl-peptidase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to Alternative Substrates for Measuring Tripeptidyl Peptidase I (TPP1) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative substrates for measuring the activity of tripeptidyl peptidase I (TPP1), a lysosomal exopeptidase crucial in protein degradation. Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, classical late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[1] Accurate and sensitive measurement of TPP1 activity is therefore critical for diagnostics, disease modeling, and the development of therapeutic interventions. This document outlines the performance of various fluorogenic substrates, supported by experimental data, and provides detailed protocols for their use.
Comparison of Fluorogenic Substrates for TPP1 Activity
The selection of an appropriate substrate is paramount for the reliable quantification of TPP1 activity. The ideal substrate exhibits high specificity and catalytic efficiency (kcat/Km), leading to a robust and sensitive assay. Below is a comparison of commonly used and novel fluorogenic substrates.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Key Characteristics & Advantages |
| Ala-Ala-Phe-AMC | 7-amino-4-methylcoumarin (AMC) | ~380 | ~460 | 1.8 ± 0.1 | 150 ± 20 | 1.2 x 10⁴ | Widely used standard substrate; commercially available. |
| Arg-Nle-Nle-AMC | 7-amino-4-methylcoumarin (AMC) | ~380 | ~460 | 2.5 ± 0.2 | 50 ± 10 | 5.0 x 10⁴ | Higher catalytic efficiency compared to Ala-Ala-Phe-AMC.[2] |
| (Ala-Ala-Phe)₂-Rhodamine 110 | Rhodamine 110 | ~498 | ~521 | N/A | N/A | N/A | Red-shifted fluorescence minimizes interference from autofluorescent compounds; suitable for HTS and in-cell assays.[3] |
| (Arg-Nle-Nle)₂-Rhodamine 110 | Rhodamine 110 | ~498 | ~521 | N/A | N/A | N/A | Similar advantages to other rhodamine-based substrates with potentially different substrate specificity. |
| Substrates with P3 Arg residue | 7-amino-4-carbamoylmethylcoumarin (ACC) | N/A | N/A | N/A | N/A | Superior | Demonstrated superiority over Ala-Ala-Phe-AMC for selective TPP1 activity measurement in biological samples. |
Note: "N/A" indicates that specific kinetic data was not available in the reviewed literature. The superiority of substrates with a P3 Arg residue was noted, but direct comparative kinetic values were not provided.[4] The kinetic parameters for AMC-based substrates are from studies on purified, activated TPP1.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements of TPP1 activity. Below are protocols for assays using AMC- and Rhodamine 110-based substrates.
Protocol 1: TPP1 Activity Assay using Ala-Ala-Phe-AMC
This protocol is adapted from established methods for measuring TPP1 activity in cell lysates.[5]
Materials:
-
Cell Lysate: Containing TPP1 enzyme.
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5.
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC), 10 mM stock in DMSO.
-
Stop Solution: 0.5 M EDTA, pH 12.0.
-
Standard: 7-Amino-4-methylcoumarin (AMC).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Activation: If using a recombinant pro-enzyme, dilute the TPP1-containing sample in Activation Buffer and incubate for 1 hour at 37°C. For cell lysates, this step may not be necessary.
-
Reaction Setup:
-
Prepare a standard curve using AMC in Assay Buffer.
-
In a 96-well black microplate, add 15 µg of cell lysate to each well.
-
Bring the total volume in each well to 150 µL with Assay Buffer.
-
-
Initiate Reaction: Add AAF-AMC substrate to each well to a final concentration of 62.5 µM.
-
Incubation: Incubate the plate at 37°C for 1 to 20 hours, protected from light. The incubation time should be optimized based on enzyme activity.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Determine the concentration of AMC released using the standard curve and calculate the TPP1 activity, typically expressed as nmol/mg/h.
Protocol 2: TPP1 Activity Assay using Rhodamine 110-Based Substrates
This protocol provides a general framework for using bis-substituted rhodamine 110 substrates. Specific concentrations and incubation times may require optimization.
Materials:
-
Cell Lysate or Purified TPP1.
-
Assay Buffer: e.g., 10 mM Tris or HEPES, pH 7.5 (note: TPP1 is a lysosomal enzyme with an acidic pH optimum, so the buffer should be optimized accordingly, e.g., sodium acetate buffer, pH 4.0-5.0).
-
Substrate: (Peptide)₂-Rhodamine 110, stock solution in DMSO or DMF.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, add the TPP1-containing sample (cell lysate or purified enzyme) to each well.
-
Add Assay Buffer to the desired final volume.
-
-
Initiate Reaction: Dilute the rhodamine 110-based substrate stock solution into the Assay Buffer and add it to the wells to start the reaction.
-
Measurement: Monitor the increase in fluorescence in kinetic mode at an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm. For endpoint assays, incubate for a fixed time and then measure the fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. For kinetic assays, ensure that less than 15% of the substrate is hydrolyzed to simplify data interpretation, as the cleavage of the first peptide bond results in a significant fluorescence increase.[6]
Visualizations
Pathophysiology of CLN2 Disease
Mutations in the TPP1 gene lead to a deficiency in the TPP1 enzyme, a lysosomal protease.[7] This deficiency disrupts the normal degradation of proteins, leading to the accumulation of autofluorescent ceroid lipofuscin within lysosomes.[7][8] This storage material buildup ultimately causes cellular dysfunction, neuroinflammation, and neuronal cell death, resulting in the severe neurodegenerative symptoms of CLN2 disease.[7][8]
Caption: Pathophysiology of CLN2 Disease.
General Experimental Workflow for TPP1 Activity Assay
The following diagram illustrates a typical workflow for measuring TPP1 activity using a fluorogenic substrate.
Caption: Experimental workflow for TPP1 assay.
References
- 1. CLN2 Disease (Classic Late Infantile Neuronal Ceroid Lipofuscinosis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel assays for proteolytic enzymes using rhodamine-based fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Pathophysiology - HCP [cln2connection.com]
- 8. Pathophysiology - HCP [cln2connection.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Ala-Phe-Pro-pNA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chromogenic peptide substrates like Ala-Phe-Pro-pNA (Alanine-Phenylalanine-Proline-p-nitroanilide). Due to the presence of the p-nitroaniline (pNA) moiety, this compound is classified as acutely toxic and requires specific handling and disposal procedures.[1] Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Core Hazards: The primary hazard associated with this compound stems from the p-nitroaniline component. p-Nitroaniline is readily absorbed through inhalation, ingestion, and skin contact.[2] Short-term exposure can lead to eye irritation and methemoglobinemia, a condition that impairs the blood's ability to transport oxygen, resulting in headaches and paleness.[1] Long-term or repeated exposure may cause damage to the liver and has mutagenic potential.[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various stages of handling.
| Stage of Handling | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (as a solid) | - Double nitrile gloves [1]- Lab coat- Chemical splash goggles[1]- Particulate respirator (if not in a fume hood)- Work should be conducted in a fume hood [1] |
| Solution Preparation and Use | - Nitrile gloves- Lab coat- Chemical splash goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Chemical splash goggles |
Quantitative Exposure Limits
While specific exposure limits for the this compound peptide have not been established, the limits for p-nitroaniline provide a conservative benchmark for ensuring personnel safety.
| Substance | Exposure Limit (Time-Weighted Average, 8-hour) |
| p-Nitroaniline | 3 mg/m³[1] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored at 2-8°C in a tightly sealed container.
-
Label the storage area with appropriate hazard warnings.
2. Preparation for Use:
-
Before handling, ensure that a fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a dedicated and clearly labeled waste container for all materials that come into contact with this compound.
3. Weighing and Solution Preparation (Solid Form):
-
All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Use anti-static weigh paper or a weighing boat.
-
Carefully measure the desired amount of this compound.
-
Clean any spills immediately using appropriate procedures for toxic dust.
-
To prepare a solution, slowly add the solvent to the solid to avoid splashing.
4. Use in Assays:
-
When transferring solutions, use appropriate pipettes and techniques to minimize aerosol generation.
-
Keep all containers with this compound solutions covered when not in use.
5. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, collect powdered material safely and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb the material with an inert absorbent and place it in the designated waste container.
-
Ventilate the area and wash the spill site after cleanup is complete.[4]
6. Disposal Plan:
-
All waste containing this compound, including contaminated gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous waste.[1][5]
-
Do not empty any waste containing this compound into drains.[2][3][5]
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Follow your institution's specific guidelines for hazardous chemical waste disposal. This may involve arranging for a licensed disposal company to handle the waste.[2]
Workflow and Safety Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
